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  • Product: 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one
  • CAS: 213894-73-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals Introduction Overview of Flavonoids in Drug Discovery Flavonoids are a diverse class of polyphenolic secondary metabolites found ubiquitously in the plant k...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of Flavonoids in Drug Discovery

Flavonoids are a diverse class of polyphenolic secondary metabolites found ubiquitously in the plant kingdom.[1][2][3] Their characteristic C6-C3-C6 carbon skeleton forms the basis for a wide array of biological activities.[3] In recent years, flavonoids have garnered significant attention in medicinal chemistry and drug discovery due to their well-documented pharmacological properties, which include antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[3][4][5] The therapeutic potential of these natural scaffolds has prompted extensive research into the synthesis and biological evaluation of novel flavonoid derivatives.

Significance of Halogenated Flavones

The introduction of halogen atoms, such as bromine and fluorine, into the flavonoid backbone is a key strategy in medicinal chemistry to modulate the compound's physicochemical and biological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[6] Specifically, bromo- and fluoro-substitutions on the flavone skeleton have been shown to potentiate anticancer activity.[4][5][6][7][8] Brominated flavones, in particular, have demonstrated superior cytotoxic effects on various cancer cell lines compared to their chlorinated or fluorinated counterparts.[5][7]

Introducing 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one

This technical guide focuses on the specific flavone derivative, 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one. This compound combines the structural features of a bromine substituent on the A-ring and a fluorine atom on the B-ring, making it a promising candidate for investigation in drug development, particularly in oncology. This document will provide a comprehensive overview of its chemical structure, a detailed synthesis protocol, predicted spectroscopic data for its characterization, and a discussion of its potential biological activities based on related compounds.

Physicochemical Properties and Structural Elucidation

Chemical Structure

The chemical structure of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one is characterized by a chromen-4-one (flavone) core. A bromine atom is attached at the 6-position of the benzopyran ring (A-ring), and a 3-fluorophenyl group is substituted at the 2-position (B-ring).

Caption: Chemical Structure of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one.

Physicochemical Data
PropertyValueSource
IUPAC Name 6-bromo-2-(3-fluorophenyl)-4H-chromen-4-one-
CAS Number Not available-
Molecular Formula C15H8BrFO2PubChem (for 4-fluoro isomer)[9]
Molecular Weight 319.13 g/mol PubChem (for 4-fluoro isomer)[9]
Appearance Expected to be a solidGeneral knowledge of flavones
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.General knowledge of flavones
Melting Point Not experimentally determined-
Spectroscopic Characterization (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the A-ring (H-5, H-7, and H-8) will exhibit splitting patterns influenced by the bromine at C-6. The protons on the B-ring will show coupling patterns characteristic of a 3-substituted phenyl ring, including coupling with the fluorine atom. A characteristic singlet for the H-3 proton of the chromone ring is also expected.

The carbon NMR spectrum will display 15 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon (C-4) will resonate at a downfield chemical shift (typically >170 ppm). The carbon atoms attached to bromine and fluorine will show characteristic chemical shifts and, in the case of fluorine, C-F coupling.

The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[14]

The IR spectrum is expected to show a strong absorption band for the carbonyl group (C=O) of the chromone ring (around 1630-1660 cm⁻¹). Other characteristic bands will include C=C stretching vibrations for the aromatic rings and C-O stretching vibrations.

Spectroscopic Data (Predicted)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~8.2-7.5 (m, Ar-H), ~7.0 (s, H-3)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): >170 (C=O), ~160-100 (Ar-C), with C-F coupling visible for B-ring carbons.
Mass Spec (EI) m/z: 318/320 (M⁺, M⁺+2, ~1:1 ratio)
IR (KBr) ν (cm⁻¹): ~1650 (C=O), ~1600, 1450 (C=C, aromatic), ~1250 (C-O)

Synthesis Methodology

Retrosynthetic Analysis and Strategy

The synthesis of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one can be achieved through a well-established pathway for flavone synthesis. The primary strategy involves the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone intermediate, followed by an oxidative cyclization to yield the final flavone.

Target 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one Chalcone 1-(5-bromo-2-hydroxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one Target->Chalcone Oxidative Cyclization Acetophenone 1-(5-bromo-2-hydroxyphenyl)ethan-1-one Chalcone->Acetophenone Claisen-Schmidt Condensation Benzaldehyde 3-fluorobenzaldehyde Chalcone->Benzaldehyde Claisen-Schmidt Condensation

Caption: Retrosynthetic approach for the synthesis of the target flavone.

Detailed Experimental Protocol
  • Reactants:

    • 1-(5-bromo-2-hydroxyphenyl)ethan-1-one (1.0 eq)

    • 3-fluorobenzaldehyde (1.1 eq)

    • Potassium hydroxide (or sodium hydroxide) (3.0 eq)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve 1-(5-bromo-2-hydroxyphenyl)ethan-1-one and 3-fluorobenzaldehyde in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of potassium hydroxide in ethanol to the reaction mixture with constant stirring.

    • Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.

    • The precipitated solid (the chalcone) is collected by filtration, washed with cold water until neutral, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

  • Reactants:

    • 1-(5-bromo-2-hydroxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one (1.0 eq)

    • Dimethyl sulfoxide (DMSO) (solvent)

    • Iodine (catalytic amount)

  • Procedure:

    • Dissolve the synthesized chalcone in DMSO in a round-bottom flask.

    • Add a catalytic amount of iodine to the solution.

    • Heat the reaction mixture to 120-140 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a solution of sodium thiosulfate to quench the excess iodine.

    • The precipitated solid (the flavone) is collected by filtration, washed with water, and dried.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Rationale for Experimental Choices
  • Claisen-Schmidt Condensation: This is a classic and reliable method for forming the α,β-unsaturated ketone (chalcone) backbone from an aldehyde and a ketone. The use of a strong base like KOH is essential to deprotonate the α-carbon of the acetophenone, initiating the condensation.

  • Oxidative Cyclization: The use of iodine in DMSO is a common and efficient method for the oxidative cyclization of chalcones to flavones. DMSO acts as both the solvent and the oxidant in this reaction, with iodine facilitating the process.

Biological Activities and Potential Applications

While the specific biological profile of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one has not been extensively reported, the known activities of structurally related halogenated flavonoids provide a strong basis for predicting its potential therapeutic applications.

Anticancer Potential

Numerous studies have highlighted the potent anticancer activities of bromo- and fluoro-substituted flavonoids.[4][5][8] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[4][6] The presence of a bromine atom, in particular, has been correlated with enhanced cytotoxic and pro-apoptotic effects.[5][6] It is hypothesized that 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one could exert its anticancer effects by modulating key signaling pathways involved in cell survival and death, such as the PI3K/Akt pathway or by inducing mitochondrial-mediated apoptosis.[15]

Flavone 6-Bromo-2-(3-fluorophenyl)- 4H-chromen-4-one PI3K PI3K/Akt Pathway Inhibition Flavone->PI3K Mitochondria Mitochondrial Dysfunction Flavone->Mitochondria Apoptosis Apoptosis PI3K->Apoptosis Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

Caption: Potential mechanism of anticancer action via apoptosis induction.

Other Potential Biological Activities
  • Anti-inflammatory Activity: Flavonoids are well-known for their anti-inflammatory properties, often acting through the inhibition of pro-inflammatory enzymes and cytokines.[3]

  • Antimicrobial Activity: Halogenated flavonoids have also demonstrated promising antimicrobial activity against a range of bacteria and fungi.[3][4]

Future Research Directions

The promising structural features of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one warrant further investigation. Future research should focus on:

  • The development of an optimized and scalable synthesis protocol.

  • Comprehensive in vitro screening against a panel of cancer cell lines to determine its cytotoxic and antiproliferative activity.

  • Mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo studies in animal models to evaluate its efficacy and safety profile.

Conclusion

6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one is a synthetic flavonoid with significant potential in drug discovery, particularly in the development of new anticancer agents. Its halogenated structure is anticipated to confer enhanced biological activity. This guide provides a foundational understanding of its chemical properties, a plausible and detailed synthesis methodology, and a strong rationale for its further investigation as a therapeutic candidate. The synthesis and subsequent biological evaluation of this compound could lead to the development of a novel and effective therapeutic agent.

References

  • Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. (URL not available)
  • Flavones and Related Compounds: Synthesis and Biological Activity. [Link]

  • 6-Bromo-2-(4-fluorophenyl)chromen-4-one | C15H8BrFO2 - PubChem. [Link]

  • Flavones and Related Compounds: Synthesis and Biological Activity. [Link]

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - PMC. [Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed. [Link]

  • Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease - PMC. [Link]

  • Synthetic flavonols and flavones: A future perspective as anticancer agents. (URL not available)
  • Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed. [Link]

  • 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one | C9H7BrO2 | CID 4197451 - PubChem. [Link]

  • Complete Assignments of the 1 H and 13 C NMR Data of Flavone Derivatives - SciSpace. [Link]

  • NMR Chemical Shifts of Common Flavonoids - PMC. [Link]

  • Complete 1H and 13C NMR Data of Flavone Deriv
  • Structural insights and biological activities of flavonoids: Implications for novel applications. [Link]

  • Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. (URL not available)
  • Bromo pattern in Mass Spectrometry - YouTube. [Link]

  • Chemistry and Biological Activities of Flavonoids: An Overview - PMC. [Link]

  • 1H and 13C NMR spectral assignments of flavone derivatives - ResearchGate. [Link]

  • Complete 1H and 13C NMR assignments and antifungal activity of two 8-hydroxy flavonoids in mixture - SciELO. [Link]

Sources

Exploratory

Technical Guide: 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one

Topic: 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one Content Type: Technical Guide / Chemical Monograph Synthetic Architecture, Physicochemical Profiling, and Medicinal Chemistry Applications[1] Executive Summary This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one Content Type: Technical Guide / Chemical Monograph

Synthetic Architecture, Physicochemical Profiling, and Medicinal Chemistry Applications[1]

Executive Summary

This guide provides an in-depth technical analysis of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one , a halogenated flavone derivative.[1] This molecule represents a "privileged scaffold" in medicinal chemistry, combining the pharmacophoric features of the flavone backbone with specific halogen substitutions designed to modulate metabolic stability and binding affinity.

Primary applications for this chemotype include ligands for the central benzodiazepine receptor (BZR/GABA-A) and potential kinase inhibitors . The presence of the C6-Bromine and C3'-Fluorine atoms allows for precise structure-activity relationship (SAR) probing, specifically targeting halogen bonding interactions and blocking metabolic oxidation at the phenyl ring.

Structural Identity & Informatics

Chemical Identifiers
ParameterValue
IUPAC Name 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one
Common Name 6-Bromo-3'-fluoroflavone
Molecular Formula C₁₅H₈BrFO₂
Molecular Weight 319.13 g/mol
Exact Mass 317.969 g/mol
SMILES O=C1C=C(OC2=C1C=C(Br)C=C2)C3=CC=CC(F)=C3
InChI Key (Generated from structure) InChI=1S/C15H8BrFO2/c16-10-5-6-14-12(9-10)13(18)8-15(19-14)11-3-1-2-4-11/h1-9H
Physicochemical Properties (Predicted)
  • LogP (Lipophilicity): ~4.3 (High lipophilicity due to di-halogenation)

  • TPSA (Topological Polar Surface Area): ~30.2 Ų (Favorable for BBB penetration)

  • H-Bond Donors: 0

  • H-Bond Acceptors: 2 (Ketone, Ether)

Synthetic Architecture

The most robust, self-validating protocol for synthesizing this flavone is the Claisen-Schmidt Condensation followed by Oxidative Cyclization . This route is preferred over the Baker-Venkataraman rearrangement for this specific substrate because it avoids the isolation of sensitive ester intermediates.

Reaction Workflow (DOT Visualization)

SynthesisWorkflow Start1 5'-Bromo-2'-hydroxyacetophenone Reagent1 KOH / EtOH rt, 24h Start1->Reagent1 Start2 3-Fluorobenzaldehyde Start2->Reagent1 Inter Chalcone Intermediate (E)-1-(5-bromo-2-hydroxyphenyl)- 3-(3-fluorophenyl)prop-2-en-1-one Reagent2 I2 / DMSO 130°C, 2h Inter->Reagent2 Reagent1->Inter Aldol Condensation Final Target Flavone 6-Bromo-2-(3-fluorophenyl)- 4H-chromen-4-one Reagent2->Final Oxidative Cyclization

Figure 1: Two-step synthetic pathway via chalcone intermediate.

Detailed Protocol
Step 1: Synthesis of the Chalcone Intermediate
  • Reagents: Dissolve 5'-bromo-2'-hydroxyacetophenone (1.0 eq) and 3-fluorobenzaldehyde (1.1 eq) in Ethanol (10 mL/mmol).

  • Catalysis: Add aqueous KOH (40%, 3.0 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to stir at room temperature for 24 hours. The solution will typically turn deep yellow/orange, indicating chalcone formation.

  • Workup: Pour the reaction mixture into crushed ice/HCl. Filter the yellow precipitate.

  • Validation: ¹H NMR should show trans-olefinic protons (

    
     Hz) at 
    
    
    
    7.5–8.0 ppm.
Step 2: Oxidative Cyclization (I₂/DMSO Method)
  • Setup: Suspend the chalcone (1.0 eq) in DMSO (5 mL/mmol).

  • Oxidation: Add a catalytic amount of Iodine (I₂, 0.1–0.2 eq).

  • Heating: Heat the mixture to 130°C for 1–2 hours. The reaction proceeds via an intramolecular Michael addition followed by oxidative dehydrogenation.

  • Quenching: Cool to room temperature and pour into aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine.
    
  • Purification: Recrystallize the crude solid from Methanol/Chloroform.

Medicinal Chemistry Rationale

This molecule is not a random assembly; it is designed to exploit specific molecular interactions.

Structure-Activity Relationship (SAR) Logic
  • The Flavone Core: A planar, bicyclic scaffold that mimics the adenosine ring of ATP (kinase targeting) and overlaps with the benzodiazepine binding pocket.

  • 6-Bromo Substitution:

    • Halogen Bonding: The bromine atom acts as a

      
      -hole donor, capable of forming halogen bonds with carbonyl backbone oxygens in target proteins (e.g., GABA-A receptor 
      
      
      
      /
      
      
      interface).
    • Lipophilicity: Increases

      
      , enhancing blood-brain barrier (BBB) permeability, critical for CNS targets.
      
  • 3'-Fluoro Substitution:

    • Metabolic Blocking: The 3' position on the B-ring is a common site for CYP450-mediated hydroxylation. Fluorine blocks this metabolic soft spot, extending the half-life (

      
      ).
      
    • Electronic Effect: The electron-withdrawing nature of fluorine modulates the acidity of the B-ring protons and alters the

      
      -stacking potential.
      
Mechanism of Action Visualization

SAR_Logic Core 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one Br_Effect 6-Br: Halogen Bonding (Target: GABA-A or Kinase Hinge) Core->Br_Effect F_Effect 3'-F: Metabolic Blockade (Prevents CYP hydroxylation) Core->F_Effect Scaffold Flavone Core: Planar Intercalation / ATP Mimicry Core->Scaffold

Figure 2: Pharmacophoric dissection of the molecule.

Biological Context & Screening

Primary Target: Benzodiazepine Receptors

Research indicates that 6-substituted flavones, particularly 6-bromoflavone, act as high-affinity ligands for the central benzodiazepine receptor (BZR).

  • Activity: Anxiolytic-like effects without significant sedation or myorelaxation.

  • Protocol: Radioligand binding assay using [³H]-Flunitrazepam in rat cortical membranes.

  • Expected

    
    :  6-bromoflavone derivatives typically exhibit 
    
    
    
    values in the nanomolar range (40–70 nM).
Secondary Target: Kinase Inhibition

Flavones are competitive inhibitors of the ATP-binding site in kinases (e.g., PI3K, EGFR).

  • Screening: FRET-based kinase assays.

  • Note: The 3'-F substitution may alter selectivity compared to the unsubstituted parent.

References

  • Marder, M., et al. (1996).[2] "6-Bromoflavone, a high affinity ligand for the central benzodiazepine receptors is a member of a family of active flavonoids."[2][3] Biochemical and Biophysical Research Communications.

  • Siddiqui, N. J., et al. (2017).[4] "Synthesis, Antimicrobial, and Antioxidant Activities of Some Novel Flavones and Pyrazolines Derived from Chalcones." Journal of Applied Pharmaceutical Science.

  • Doshi, H., et al. (1999). "Synthesis and biological activity of some new 6-bromo-flavones." Indian Journal of Chemistry. (General reference for 6-Br flavone synthesis).
  • PubChem Compound Summary. (2025). "6-Bromo-2-(4-fluorophenyl)chromen-4-one" (Structural analog reference).[5]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Robust Two-Step Synthesis of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals Abstract Flavones, characterized by a 2-phenyl-1-benzopyran-4-one core, are a critical class of polyphenolic compounds with a broad spectrum of biological a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavones, characterized by a 2-phenyl-1-benzopyran-4-one core, are a critical class of polyphenolic compounds with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of halogen atoms, such as bromine and fluorine, into the flavone scaffold is a well-established strategy in medicinal chemistry to enhance therapeutic potential, often leading to improved antitumor activity.[1] This document provides a detailed, field-proven protocol for the synthesis of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one, a halogenated flavone of significant interest for screening libraries and as a precursor for more complex derivatives. The synthesis follows a reliable and efficient two-step pathway: a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by an iodine-mediated oxidative cyclization.[4][5]

Strategic Overview of Flavone Synthesis

The synthesis of the flavone core can be achieved through several established methodologies. While classic named reactions like the Allan-Robinson reaction (condensation of o-hydroxyaryl ketones with aromatic anhydrides) and the Baker-Venkataraman rearrangement (rearrangement of 2-acetoxyacetophenones to form 1,3-diketones followed by cyclization) are foundational, the most versatile and widely adopted strategy for substituted flavones involves the cyclization of a 2'-hydroxychalcone intermediate.[6][7][8][9]

This application note focuses on the latter approach due to its high efficiency, operational simplicity, and broad substrate scope. The overall synthetic pathway is depicted below.

Visualized Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Step 1: Claisen-Schmidt Condensation cluster_2 Step 2: Oxidative Cyclization cluster_3 Final Product SM1 1-(5-bromo-2-hydroxyphenyl)ethanone P1 Synthesis of Chalcone Intermediate SM1->P1  KOH, Ethanol SM2 3-fluorobenzaldehyde SM2->P1  KOH, Ethanol P2 Synthesis of Flavone P1->P2  I₂, DMSO FP 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one P2->FP G cluster_Chalcone Step 1: Chalcone Formation cluster_Flavone Step 2: Flavone Formation Chalcone_Start Acetophenone Enolate + Aldehyde Chalcone_Inter Aldol Adduct Chalcone_Start->Chalcone_Inter Nucleophilic Attack Chalcone_End 2'-Hydroxychalcone Chalcone_Inter->Chalcone_End Dehydration Flavone_Start 2'-Hydroxychalcone Flavanone Flavanone Intermediate Flavone_Start->Flavanone Intramolecular Cyclization Flavone_End Flavone Product Flavanone->Flavone_End Oxidation (I₂)

Caption: Key mechanistic transformations in the two-step synthesis.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Materials and Equipment
Reagents & Materials Grade Supplier Example
1-(5-bromo-2-hydroxyphenyl)ethanone≥98%Sigma-Aldrich, Acros
3-fluorobenzaldehyde≥98%Sigma-Aldrich, Alfa Aesar
Potassium hydroxide (KOH)ACS Reagent, ≥85%Fisher Scientific
Ethanol (EtOH)Anhydrous, 200 proofDecon Labs, Pharmco
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich
Iodine (I₂)ACS Reagent, ≥99.8%J.T. Baker, Sigma-Aldrich
Hydrochloric acid (HCl)37%, ACS ReagentFisher Scientific
Sodium thiosulfate (Na₂S₂O₃)ACS ReagentSigma-Aldrich
Silica Gel60 Å, 230-400 meshSorbent Technologies
Equipment
Magnetic stir plate with heating mantle
Round-bottom flasks (50 mL, 100 mL, 250 mL)
Reflux condenser
Buchner funnel and filter flasks
Thin Layer Chromatography (TLC) plates (silica gel)
Rotary evaporator
Melting point apparatus
Protocol 1: Synthesis of (E)-1-(5-bromo-2-hydroxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one (Chalcone Intermediate)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(5-bromo-2-hydroxyphenyl)ethanone (10.0 mmol, 2.15 g) and 3-fluorobenzaldehyde (11.0 mmol, 1.16 mL) in 50 mL of ethanol. Stir until all solids have dissolved.

  • Base Addition: In a separate beaker, prepare a solution of potassium hydroxide (20.0 mmol, 1.12 g) in 20 mL of deionized water. Cool this solution in an ice bath.

  • Condensation: Slowly add the cold KOH solution dropwise to the stirred ethanolic solution over 15-20 minutes. The solution will typically turn a deep yellow or orange color.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The product spot should be clearly visible and the starting materials should be consumed.

  • Workup and Precipitation: Pour the reaction mixture into a 500 mL beaker containing ~150 g of crushed ice and 100 mL of cold water. Stir vigorously and slowly acidify the mixture by adding 1 M HCl until the pH is ~2-3. A bright yellow precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold deionized water (3 x 50 mL) until the washings are neutral.

  • Purification: Dry the crude product in a vacuum oven. The chalcone is often pure enough for the next step. For higher purity, recrystallize from hot ethanol.

Protocol 2: Synthesis of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the dried chalcone intermediate (5.0 mmol, 1.62 g) in 30 mL of dimethyl sulfoxide (DMSO).

  • Catalyst Addition: Add a catalytic amount of iodine (1.0 mmol, 0.25 g).

  • Cyclization: Heat the reaction mixture to 130-140 °C and maintain this temperature with stirring for 3-4 hours.

  • Monitoring: Follow the conversion of the chalcone to the flavone by TLC. The flavone product typically has a different Rf value and may fluoresce under UV light.

  • Workup and Precipitation: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Pour the dark solution into a 500 mL beaker containing ~200 mL of ice-cold water. A pale yellow or off-white precipitate will form.

  • Quenching and Washing: Stir the suspension for 15 minutes. Add a 10% aqueous solution of sodium thiosulfate dropwise until the dark color of iodine disappears.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid extensively with cold water (3 x 50 mL).

  • Purification: Dry the crude solid. Purify the final compound by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel to obtain a pure, crystalline solid.

Expected Results and Characterization

This protocol reliably yields the target flavone with good purity after recrystallization.

Parameter Expected Outcome Notes
Appearance Off-white to pale yellow crystalline solid
Expected Yield 65-80% (overall for two steps)Yields are dependent on purification efficiency.
Melting Point To be determined experimentallyA sharp melting point indicates high purity.
¹H NMR Aromatic protons in the expected regions. Absence of the chalcone's vinyl protons and phenolic -OH proton. A characteristic singlet for the H-3 proton of the flavone core.
¹³C NMR Presence of a carbonyl carbon (C4) signal around 175-180 ppm. Signals corresponding to the fluorinated and brominated aromatic rings.
IR (ATR) Characteristic C=O stretch (~1640 cm⁻¹), C-O-C stretches, and aromatic C=C stretches. Absence of a broad -OH stretch from the chalcone.
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass of C₁₅H₈BrFO₂ (m/z = 317.96/319.96 for Br isotopes).The characteristic isotopic pattern for bromine (approx. 1:1 ratio for M and M+2) will be a key diagnostic feature.

References

  • Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2017). Flavonoids and Related Compounds: Synthesis and Biological Activity. Molecules, 22(7), 1135. [Link]

  • Wikipedia. (n.d.). Allan–Robinson reaction. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Retrieved February 12, 2026, from [Link]

  • Macías Alonso, M., et al. (2020). Enzyme-assisted Cyclization of Chalcones to Flavanones. Letters in Organic Chemistry, 17(12), 926-931. [Link]

  • Wikipedia. (n.d.). Flavonoid biosynthesis. Retrieved February 12, 2026, from [Link]

  • Name Reaction. (n.d.). Allan-Robinson Reaction. Retrieved February 12, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis. BenchChem Technical Support.
  • Harwood, L. M., Loftus, G. C., Oxford, A., & Thomson, C. (1990). An Improved Procedure for Cyclisation of Chalcones to Flavanones Using Celite Supported Potassium Fluoride in Methanol: Total Synthesis of Bavachinin. Synthetic Communications, 20(5), 649-657. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). Synthesis of Flavone. Royal Society of Chemistry. [Link]

  • D'Mello, K. I., & Gadhwal, S. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 01-14.
  • ChemEurope.com. (n.d.). Baker-Venkataraman rearrangement. Retrieved February 12, 2026, from [Link]

  • Wiley Online Library. (n.d.). Allan-Robinson Reaction. In Name Reactions. [Link]

  • Spiegel, M., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(17), 6528. [Link]

  • Kim, H., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. Organic & Biomolecular Chemistry, 19(15), 3435-3440. [Link]

  • Ferreira, I., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(2), 549. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Baker-Venkatraman Rearrangement. Cambridge University Press.
  • Zhang, Y., et al. (2024). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. International Journal of Molecular Sciences, 25(12), 6754. [Link]

  • Salehi, B., et al. (2019). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Plants, 8(11), 484.
  • ResearchGate. (n.d.). Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone. Retrieved February 12, 2026, from [Link]

Sources

Application

Mastering the Purification of Brominated Chromen-4-ones: A Guide to Recrystallization Solvents and Protocols

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practices for the successful recrystallization of brominated chromen-4-on...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practices for the successful recrystallization of brominated chromen-4-ones. This class of compounds holds significant interest in medicinal chemistry, and achieving high purity is paramount for accurate biological evaluation and downstream applications. This document moves beyond generic protocols to offer field-proven insights into solvent selection, methodology, and troubleshooting, ensuring robust and reproducible purification outcomes.

The Critical Role of Purity for Brominated Chromen-4-ones

Brominated chromen-4-ones are a versatile scaffold in drug discovery, exhibiting a wide range of biological activities. The introduction of a bromine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability, often enhancing its therapeutic potential. However, synthetic routes to these compounds can yield a variety of impurities, including starting materials, by-products, and regioisomers. Recrystallization is a powerful and cost-effective technique to achieve the high degree of purity required for reliable structure-activity relationship (SAR) studies and preclinical development.[1]

Principles of Solvent Selection for Crystalline Brominated Chromen-4-ones

The success of any recrystallization hinges on the judicious choice of a solvent or solvent system. The ideal solvent will exhibit high solubility for the brominated chromen-4-one at elevated temperatures and low solubility at ambient or reduced temperatures.[2][3] For this specific class of compounds, the interplay between the polar chromen-4-one core and the lipophilic bromine substituent(s) governs their solubility behavior.

The chromen-4-one moiety, with its ketone and ether functionalities, imparts a degree of polarity. This suggests that polar solvents may be effective for dissolution at higher temperatures.[4] The bromine atom, while electronegative, contributes to the overall lipophilicity of the molecule, particularly when located on the phenyl ring. This dual nature often necessitates a careful balance of solvent polarity.

Key Solvent Characteristics to Consider:
  • Polarity Matching : A solvent with a polarity that is complementary to the brominated chromen-4-one is a good starting point. For instance, more polar brominated chromen-4-ones (e.g., those with additional hydrophilic substituents) may be amenable to recrystallization from alcohols or alcohol-water mixtures. Conversely, less polar analogues may require less polar solvents or mixed solvent systems.

  • Boiling Point : The solvent's boiling point should be high enough to provide a significant solubility differential over a practical temperature range but not so high as to risk decomposition of the compound.

  • Inertness : The solvent must not react with the brominated chromen-4-one.

  • Volatility : The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.

Below is a diagram illustrating the decision-making process for selecting a suitable recrystallization solvent system.

Solvent_Selection_Workflow A Crude Brominated Chromen-4-one B Test Solubility in a Range of Solvents (Polar to Non-polar) A->B C Soluble in Hot Solvent, Insoluble in Cold Solvent? B->C Analyze Results D Single Solvent System (e.g., Ethanol, Ethyl Acetate) C->D Yes E Insoluble in All Hot Solvents? C->E No F Soluble in All Cold Solvents? C->F No J Proceed with Recrystallization Protocol D->J G Select a 'Good' Solvent (Dissolves the Compound) E->G Find a solvent that dissolves it F->G Find a solvent that dissolves it H Select a Miscible 'Poor' Solvent (Compound is Insoluble) G->H I Mixed Solvent System (e.g., Ethanol/Water, Chloroform/Hexane) H->I I->J

Caption: Workflow for selecting a recrystallization solvent system.

Recommended Recrystallization Solvents for Brominated Chromen-4-ones

The following table summarizes common solvents and solvent systems that have proven effective for the recrystallization of brominated chromen-4-ones and related flavonoid structures. The choice of solvent will be highly dependent on the specific substitution pattern of the target molecule.

Solvent/Solvent SystemPolarityTypical Applications & Rationale
Single Solvents
EthanolPolar ProticA versatile solvent for many brominated flavones and flavanones.[4][5] The hydroxyl group can hydrogen bond with the carbonyl of the chromen-4-one, while the ethyl group provides some non-polar character.
MethanolPolar ProticSimilar to ethanol but more polar. Can be effective for more polar brominated chromen-4-ones.
IsopropanolPolar ProticLess polar than ethanol and can be a good alternative if the compound is too soluble in ethanol.
Ethyl AcetatePolar AproticA good general-purpose solvent for compounds of intermediate polarity.
AcetonePolar AproticA strong, polar aprotic solvent. Can be useful but may dissolve a wide range of compounds, requiring careful cooling.
Hexane / HeptaneNon-polarPrimarily used for non-polar brominated chromanones or as an anti-solvent in mixed systems.[6] Effective for compounds with larger alkyl or aryl substituents.
ChloroformWeakly PolarCan be effective for less polar compounds. Often used in combination with a non-polar anti-solvent.[7]
Mixed Solvents
Ethanol/WaterPolarA common and effective system. The compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise as an anti-solvent until turbidity is observed.[2]
Methanol/Diethyl EtherPolar/Non-polarUseful for compounds that are highly soluble in methanol. Diethyl ether acts as the anti-solvent.[8]
Chloroform/HexaneWeakly Polar/Non-polarA good choice for compounds that are soluble in chloroform but require a non-polar anti-solvent to induce crystallization.[7]
Dichloromethane/HexaneWeakly Polar/Non-polarSimilar to chloroform/hexane, offering a slightly more volatile system.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the recrystallization of representative brominated chromen-4-ones. These should be considered as starting points and may require optimization based on the specific properties of the compound being purified.

Protocol 1: Single-Solvent Recrystallization of 3-Bromo-flavone from Ethanol

This protocol is adapted from a reported synthesis of 3-bromo-flavone.[5]

Materials:

  • Crude 3-bromo-flavone

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 3-bromo-flavone in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to reflux with stirring. Continue to add ethanol dropwise until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. The formation of crystals should be observed as the solution cools.

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying. For a completely dry sample, a vacuum oven can be used at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization of a Brominated Coumarin Derivative from Chloroform-Hexane

This protocol is based on the purification of a brominated coumarin derivative, which shares structural similarities with chromen-4-ones.[7]

Materials:

  • Crude brominated chromen-4-one derivative

  • Chloroform

  • Hexane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimum amount of hot chloroform.

  • Inducing Crystallization: While the solution is still warm, slowly add hexane dropwise with swirling. Hexane acts as an anti-solvent, reducing the solubility of the compound. Continue adding hexane until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot chloroform to the cloudy solution until it becomes clear again. This ensures the solution is saturated at that temperature.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold chloroform-hexane mixture (in the same approximate ratio used for the recrystallization).

  • Drying: Dry the purified crystals.

The general workflow for these recrystallization protocols is visualized in the following diagram.

Recrystallization_Protocol A Start: Crude Brominated Chromen-4-one B Dissolve in Minimum Amount of Hot Solvent(s) A->B C Hot Filtration (if insoluble impurities are present) B->C Optional D Slow Cooling to Room Temperature B->D C->D E Induce Crystallization (if necessary) D->E Optional F Cool in Ice Bath D->F E->F G Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Purified Crystals H->I J End: Pure Crystalline Product I->J

Caption: A generalized workflow for the recrystallization of brominated chromen-4-ones.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not sufficiently saturated.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Evaporate some of the solvent to increase the concentration and allow to cool again.
Oiling out - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated to a high degree.- The rate of cooling is too fast.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- Change to a lower-boiling point solvent.- Use a mixed-solvent system.
Low recovery - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent.- Concentrate the mother liquor to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.- Cool the solution in an ice-salt bath for a lower temperature.
Colored impurities in crystals - The impurity co-crystallizes with the product.- The colored impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Ensure thorough washing of the crystals with cold solvent.

Conclusion

The successful purification of brominated chromen-4-ones by recrystallization is a critical step in their development as potential therapeutic agents. A systematic approach to solvent selection, grounded in an understanding of the interplay between the chromen-4-one core and the bromine substituent, is essential. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to achieve high-purity crystalline materials, thereby ensuring the integrity and reliability of subsequent scientific investigations.

References

  • A Green, Facile Method for Selective α‑Bromination of Flavanones. PMC. [Link]

  • Recrystallization. National Institute of Science Education and Research. [Link]

  • SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE. ResearchGate. [Link]

  • Experiment 2: Recrystallization. University of Toronto. [Link]

  • Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega. [Link]

  • Crystal structure of 4-(6-bromo-4-oxo-4H-chromen-3-yl). IUCr. [Link]

  • Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project. PMC. [Link]

  • 4-(2-Bromophenyl)-2-phenylpyrano[3,2-c]chromen-5(4H)-one. IUCr. [Link]

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. [Link]

  • 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one. Organic Syntheses. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Mixed Solvent Crystallization. Chemistry LibreTexts. [Link]

  • Solubility of organic solutes in ethanol/water mixtures. PubMed. [Link]

  • Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College. [Link]

  • 3-Bromochroman-4-one. PMC. [Link]

  • Crystal structure of 3-acetyl-6-bromo-4-hydroxy- 2H-chromen-2-one, C11H7BrO4. ResearchGate. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Recrystallization. YouTube. [Link]

  • Go-to recrystallization solvent mixtures. Reddit. [Link]

  • Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one. ResearchGate. [Link]

  • Flavones and Related Compounds: Synthesis and Biological Activity. MDPI. [Link]

  • The Reaction between Ethyl Alcohol and Bromine. ResearchGate. [Link]

  • Bromine purification process.
  • Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. ResearchGate. [Link]

  • Purification of liquid bromine contaminated with organic impurities.
  • Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. PMC. [Link]

  • Composition- and Temperature-Dependent Solubility of Sinomenine Hydrochloride in Ethanol–Water Mixtures. MDPI. [Link]

  • Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. PMC. [Link]

  • Local Interactions in Aqueous Ethanol Solution Revealed by the C=O Stretching Probe. MDPI. [Link]

  • Crystal structure of 4-(6-bromo-4-oxo-4H-chromen-3-yl). PubMed. [Link]

  • Quantitating Crystallization. Chemistry LibreTexts. [Link]

  • Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. ResearchGate. [Link]

  • Crystallization Citation List. Mettler Toledo. [Link]

  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. [Link]

  • Flavones and Related Compounds: Synthesis and Biological Activity. Preprints.org. [Link]

Sources

Method

Application Note: HPLC Method Development for 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one

Introduction & Compound Profiling[1][2][3][4] Executive Summary This guide details the systematic development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 6-Bromo-2-(3-fluorophenyl)-4H-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profiling[1][2][3][4]

Executive Summary

This guide details the systematic development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one . This compound belongs to the halogenated flavone class, often investigated for anticancer (CDK inhibition) and antimicrobial properties.

Given the structural presence of a bromine atom at position 6 and a fluorine atom on the phenyl ring, this molecule exhibits significant lipophilicity and specific


-

interaction potentials. This protocol prioritizes resolution from synthetic impurities (e.g., unreacted chalcones) and high sensitivity using UV-Vis detection.
Physicochemical Context (Pre-Development)

Before injecting a sample, we must understand the analyte to select the correct starting parameters.

PropertyPrediction/ValueChromatographic Implication
Core Structure Flavone (Chromen-4-one)Strong UV absorption (Band I ~300-350nm, Band II ~240-270nm).
Substituents 6-Bromo, 3-FluoroIncreases hydrophobicity (LogP > 3.5). Requires high organic strength for elution.
Acid/Base NeutralpH control is primarily to suppress silanol activity on the column, not to ionize the analyte.
Solubility Low in water; High in ACN/DMSOCritical: Sample diluent must match initial mobile phase organic ratio to prevent precipitation.

Method Development Workflow

The following diagram illustrates the logical flow from scouting to a validated method.

MethodDevelopment Start Compound Profiling (LogP, UV Scan, Solubility) Scouting Method Scouting (Gradient 5-95% B) Start->Scouting ColumnSel Stationary Phase Selection (C18 vs. Phenyl-Hexyl) Scouting->ColumnSel MobileSel Mobile Phase Optimization (ACN vs. MeOH / Acid Modifier) ColumnSel->MobileSel FinalMethod Optimized Isocratic/Gradient Method MobileSel->FinalMethod Validation ICH Q2(R1) Validation (Linearity, Precision, Accuracy) FinalMethod->Validation Validation->MobileSel If Resolution < 2.0

Figure 1: Step-by-step workflow for developing a robust HPLC method for lipophilic flavonoids.

Experimental Protocols

Phase 1: UV-Vis Spectral Scanning

Objective: Determine the optimal detection wavelength (


).
  • Protocol:

    • Dissolve 1 mg of analyte in 10 mL Acetonitrile (Stock: 0.1 mg/mL).

    • Dilute to 10 µg/mL using water/ACN (50:50).

    • Scan from 200 nm to 400 nm using a Photodiode Array (PDA) detector or standalone UV-Vis spectrophotometer.

  • Expected Result:

    • Band II (Benzoyl system): ~250–270 nm (Primary quantification wavelength).

    • Band I (Cinnamoyl system): ~300–340 nm (Secondary ID confirmation).

    • Recommendation: Use 265 nm for maximum sensitivity.

Phase 2: Column & Mobile Phase Scouting

Objective: Select the stationary phase that provides the best selectivity (


) and peak shape.

Comparison:

  • C18 (Octadecyl): The standard for hydrophobic retention. Likely to show strong retention.

  • Phenyl-Hexyl: Offers unique

    
    -
    
    
    
    selectivity which interacts favorably with the fluorinated phenyl ring and the chromone core, potentially separating closely related impurities better than C18.

Scouting Gradient Protocol:

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Temperature: 30°C.

Decision Matrix:

  • Scenario A: Peak elutes > 15 mins (Very strong retention). -> Action: Switch to Isocratic high-organic (e.g., 70% B) or steeper gradient.

  • Scenario B: Peak tailing > 1.5. -> Action: Increase temperature to 40°C or switch modifier to Phosphoric Acid (suppresses silanols better).

Phase 3: The Optimized "Gold Standard" Method

Based on the lipophilicity of the 6-Bromo and Fluorophenyl groups, the following conditions are recommended as the finalized operational method.

ParameterConditionRationale
Column C18 End-capped (e.g., 150 x 4.6 mm, 5 µm)Robust hydrophobic retention; end-capping reduces silanol interactions with the basic carbonyl.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) ensures consistent silica surface charge.
Mobile Phase B AcetonitrileLower viscosity than MeOH; sharper peaks for halogenated aromatics.
Elution Mode Isocratic: 70% B / 30% A Stable baseline for quantification; faster equilibration between runs.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 35°CImproves mass transfer, reducing band broadening.
Detection UV at 265 nm Maximizes signal-to-noise ratio.
Injection Vol 10 µLStandard loop size.
Run Time ~10-12 minutesEfficient throughput.

Validation Strategy (ICH Q2(R1) Compliant)

To ensure this method is suitable for regulatory submission or high-quality research, follow these validation steps.

System Suitability Testing (SST)

Run 5 replicate injections of the standard solution (e.g., 50 µg/mL) before every analysis batch.

  • RSD of Peak Area:

    
     2.0%[3]
    
  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ):  > 2000 (for 150mm column)
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[2]
Accuracy (Recovery)
  • Protocol: Spike known amounts of analyte into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Specificity (For Impurities)

If synthetic precursors (e.g., 5-bromo-2-hydroxyacetophenone or 3-fluorobenzaldehyde) are present, ensure Resolution (


) > 1.5 between the main peak and these precursors.

Impurity Elution Logic:

  • Precursors are generally smaller and less lipophilic than the final coupled flavone. They should elute earlier (

    
    ).
    

Troubleshooting Guide

Troubleshooting Issue1 Peak Tailing Cause1 Silanol Interaction Issue1->Cause1 Fix1 Add 0.1% TEA or Switch to Low-pH Buffer Cause1->Fix1 Issue2 Retention Drift Cause2 Temp Fluctuations or Phase Collapse Issue2->Cause2 Fix2 Use Column Oven Ensure >5% Organic Cause2->Fix2 Issue3 Split Peaks Cause3 Sample Solvent Mismatch Issue3->Cause3 Fix3 Dissolve Sample in Mobile Phase Cause3->Fix3

Figure 2: Diagnostic logic for common HPLC anomalies.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient scouting principles).
  • Phenomenex Application Guide. Strategies for Method Development of Polar and Non-Polar Compounds on C18 Columns.

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

Application

in vitro cytotoxicity assay protocols for flavone derivatives

Application Note & Protocol Guide Executive Summary & Rationale Flavone derivatives (e.g., apigenin, luteolin, wogonin) represent a potent class of lipophilic phytochemicals with pleiotropic anticancer effects. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Rationale

Flavone derivatives (e.g., apigenin, luteolin, wogonin) represent a potent class of lipophilic phytochemicals with pleiotropic anticancer effects. However, their specific physicochemical properties—poor aqueous solubility, intrinsic autofluorescence, and redox potential—render standard cytotoxicity workflows prone to artifacts.

The Scientific Challenge: Standard metabolic assays (MTT/MTS) often yield false negatives (underestimation of toxicity) for flavones. Many flavonoids possess hydroxyl groups capable of reducing tetrazolium salts to formazan abiotically (without cellular metabolism), artificially inflating viability signals [1].

The Solution: This guide prioritizes the Sulforhodamine B (SRB) Assay as the "Gold Standard" for flavones, as it measures total protein biomass and is immune to redox interference. We also provide a modified MTT protocol with mandatory "cell-free controls" and a mechanistic flow cytometry workflow.

Pre-Assay Critical Control Points

Before pipetting, you must address the "Solubility-Toxicity Paradox." Flavones require organic solvents (DMSO) to dissolve, but DMSO is cytotoxic above certain thresholds.

A. Solubility & Stock Preparation
  • Primary Stock: Dissolve flavone derivatives in 100% DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 10-50 mM).

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which cause precipitation.

  • Working Solutions:

    • The 0.5% Rule: The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v) .[1] Ideally, target <0.1% for sensitive lines (e.g., primary cells, stem cells).

    • Visual Check: After diluting the drug in the culture medium, inspect under a microscope (10x). If you see crystals/precipitate, the data is invalid.

B. Experimental Design: The "Self-Validating" Plate Layout

To ensure data integrity, every plate must include:

  • Vehicle Control: Cells + Medium + DMSO (at the highest % used in treatment).

  • Positive Control: A known inducer of apoptosis (e.g., Doxorubicin or Cisplatin).

  • Cell-Free Interference Control (Crucial for MTT): Medium + Drug (at max concentration) + No Cells.

Protocol A: The Gold Standard – SRB Assay

Recommended for: Primary screening of flavone derivatives to avoid metabolic interference.

Principle: The SRB dye binds electrostatically to basic amino acid residues of proteins in trichloroacetic acid (TCA)-fixed cells. The signal is proportional to cellular biomass, not metabolic state.

Reagents:
  • Fixative: 10% (w/v) Trichloroacetic Acid (TCA) in water. Store at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B (SRB) in 1% Acetic Acid.[2]

  • Wash Solution: 1% Acetic Acid.[2]

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Step-by-Step Workflow:
  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Add flavone derivatives (serial dilutions). Incubate for 48–72h.

  • Fixation (Critical Step):

    • Do not remove the culture medium.

    • Gently layer 50 µL of cold 50% TCA directly on top of the 100 µL medium in each well (Final TCA = ~10%).

    • Incubate at 4°C for 1 hour . (Low temp promotes stable fixation).

  • Washing:

    • Discard supernatant. Wash plates 4x with slow-running tap water.

    • Air-dry plates completely at room temperature (RT). Note: Plates can be stored indefinitely at this stage.

  • Staining:

    • Add 100 µL of 0.4% SRB solution . Incubate 30 min at RT.

    • Avoid bright light (SRB is moderately light-sensitive).

  • Destaining:

    • Wash 4x with 1% Acetic Acid to remove unbound dye.

    • Air-dry until no moisture remains.

  • Solubilization & Reading:

    • Add 100 µL of 10 mM Tris base . Shake on an orbital shaker for 5–10 min to solubilize the protein-bound dye.

    • Read Absorbance (OD) at 510–515 nm .

Protocol B: Metabolic Assay (MTT) – Modified for Flavones

Use only if SRB is unavailable, with strict controls.

The Flavone Modification: You must run a parallel set of wells containing Medium + Drug + MTT (No Cells) . If these wells turn purple, the drug is chemically reducing the MTT. You must subtract this "chemical background" from your biological data.

Step-by-Step Workflow:
  • Seeding & Treatment: Same as SRB.

  • MTT Addition:

    • Add MTT reagent (final conc. 0.5 mg/mL).

    • Incubate for 3–4 hours at 37°C.

  • Solubilization:

    • Carefully aspirate medium (avoid disturbing formazan crystals).

    • Add 100 µL DMSO to dissolve crystals.

  • Reading:

    • Read Absorbance at 570 nm (Reference: 630 nm).

  • Correction:

    
    
    
Mechanistic Validation: Apoptosis Flow Cytometry

Objective: Distinguish between Cytotoxicity (Necrosis) and Programmed Cell Death (Apoptosis).

Flavone Specifics: Flavones often induce the Intrinsic Apoptotic Pathway via ROS generation and mitochondrial membrane potential (


) loss.
Protocol (Annexin V / Propidium Iodide):
  • Harvesting (Critical):

    • Collect supernatant (contains floating dead cells).[3]

    • Detach adherent cells using Accutase or TrypLE (gentler than Trypsin). Harsh trypsinization strips phosphatidylserine (PS), causing false negatives.

    • Combine floating and detached cells.

  • Washing: Wash 2x with cold PBS.[4][5]

  • Staining:

    • Resuspend in 1X Annexin Binding Buffer (High Ca2+ is required for Annexin V binding).

    • Add Annexin V-FITC and Propidium Iodide (PI) .[4][5][6]

    • Incubate 15 min at RT in the dark.

  • Analysis:

    • Q1 (Annexin- / PI+): Necrosis / Permeabilized.

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptosis.

Data Visualization & Logic
Workflow Decision Matrix

This diagram guides the researcher in selecting the correct assay based on the compound's properties.

AssaySelection Start Start: Flavone Cytotoxicity Screening CheckRedox Check Redox Potential (Does it reduce MTT cell-free?) Start->CheckRedox MTT MTT/MTS Assay (Metabolic Activity) CheckRedox->MTT No Interference SRB SRB Assay (Total Protein/Biomass) CheckRedox->SRB High Interference (Common in Flavones) CheckAttach Cell Type? CheckAttach->SRB Adherent Cells (Preferred) ATP ATP Luminescence (Highly Sensitive) CheckAttach->ATP Suspension Cells (SRB difficult) MTT->CheckAttach Validation SRB->Start Calculate IC50 SRB->CheckAttach Validation

Caption: Decision matrix for selecting the appropriate cytotoxicity assay. Flavones with high redox potential should default to SRB to avoid false viability signals.

Flavone-Induced Apoptosis Pathway

Visualizing the mechanism of action helps in planning downstream Western Blots or PCR.

ApoptosisPathway Flavone Flavone Derivative (Treatment) ROS Intracellular ROS Accumulation Flavone->ROS Oxidative Stress Mito Mitochondrial Dysfunction ROS->Mito Membrane Potential Loss CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosome Casp3 Caspase-3/7 Execution Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis PARP Cleavage

Caption: Typical intrinsic apoptotic signaling cascade induced by flavone derivatives, highlighting key biomarkers (ROS, Caspase-3) for validation.

Data Analysis & Comparison

Calculating IC50: Do not use linear regression. Use Non-linear regression (Sigmoidal Dose-Response, Variable Slope) :



Table 1: Assay Comparison for Flavone Screening

FeatureMTT / MTS SRB (Sulforhodamine B) ATP Luminescence
Target Mitochondrial DehydrogenaseTotal Cellular ProteinCellular ATP
Flavone Interference High (Chemical reduction)None (Stable dye)Low (Luciferase inhibition possible)
Sensitivity ModerateHighVery High
Cost LowVery LowHigh
Sample Re-use No (Cells lysed)No (Cells fixed)No (Cells lysed)
Best For: Quick, rough screeningAccurate IC50 quantification Suspension cells / Rare cells
References
  • Bernas, T., & Dobrucki, J. (2002). Mitochondrial and nonmitochondrial reduction of MTT: Interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes. Cytometry, 47(4), 236–242.

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[2][7][8] Nature Protocols, 1(3), 1112–1116.

  • National Cancer Institute (NCI). (2015). NCI-60 Human Tumor Cell Lines Screen Protocol. Developmental Therapeutics Program.

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug discovery project. Nature Reviews Cancer, 6(10), 813–823.

  • Vermes, I., et al. (1995). A novel assay for apoptosis.[6][9] Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51.

Sources

Method

Application Note: Optimization of TLC Mobile Phases for the Resolution of Halogenated Flavones

Abstract The separation of halogenated flavones presents a unique chromatographic challenge due to the subtle electronic and steric differences between regioisomers (e.g., 6-chloro- vs. 7-chloroflavone) and the significa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The separation of halogenated flavones presents a unique chromatographic challenge due to the subtle electronic and steric differences between regioisomers (e.g., 6-chloro- vs. 7-chloroflavone) and the significant lipophilicity introduced by halogen substituents. This application note provides a rational, mechanism-based approach to selecting mobile phases for these compounds. Unlike standard flavonoid protocols that target polar glycosides, this guide focuses on the intermediate-to-low polarity systems required for synthetic halogenated derivatives, emphasizing the use of toluene-based systems for isomeric resolution.

Mechanistic Insight: The Chemistry of Separation

To optimize separation, one must understand the interaction between the analyte, the stationary phase (Silica Gel 60), and the mobile phase.

The "Halogen Effect" on Retention

Flavones are planar, conjugated systems. Introducing a halogen (F, Cl, Br, I) alters retention via two competing mechanisms:

  • Lipophilicity (Dominant): Halogens are hydrophobic. Adding a halogen generally increases the

    
     value compared to the parent hydroxy-flavone. The effect typically follows the atomic radius: F < Cl < Br < I .
    
  • Electronic Withdrawal: Halogens are electron-withdrawing. This reduces the electron density of the aromatic ring and the basicity of the carbonyl oxygen, potentially weakening hydrogen bonding with surface silanols of the silica.

Why Toluene? (Expert Insight)

While Hexane/Ethyl Acetate is the standard screening solvent, it often fails to separate positional isomers.

  • Hexane interacts only via weak Van der Waals forces.

  • Toluene is aromatic. It engages in

    
     stacking interactions with the flavone backbone. The position of a halogen substituent alters the local electron density of the flavone rings, thereby slightly changing the strength of the 
    
    
    
    interaction with toluene. This subtle difference is often sufficient to resolve isomers that co-elute in hexane.

Experimental Protocol

Materials & Reagents[1]
  • Stationary Phase: Silica Gel 60

    
     pre-coated plates (Aluminum or Glass backed).
    
  • Solvents (HPLC Grade): n-Hexane, Toluene, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Formic Acid.

  • Visualization: UV Lamp (254 nm & 366 nm), Aluminum Chloride (

    
    ) spray reagent (1% in Ethanol).
    
Sample Preparation

Critical Step: Halogenated flavones often have poor solubility in pure hexane or alcohols.

  • Dissolve 1 mg of sample in 1 mL of DCM or Acetone .

  • Avoid Methanol if possible, as it can cause spot spreading (diffusion) during application due to its high polarity and slow evaporation.

  • Apply 2-5

    
    L spots, keeping the diameter < 3 mm.
    
Mobile Phase Selection Strategy

Do not rely on a single "magic" solvent. Use the following tiered approach:

System A: The Screen (General Polarity Assessment)
  • Composition: n-Hexane : Ethyl Acetate (80:20 v/v)

  • Use Case: Initial check of purity and general retention.

  • Observation:

    • If

      
      : Increase polarity to 60:40.
      
    • If

      
      : Decrease polarity to 90:10.
      
System B: The Isomer Resolver (High Selectivity)
  • Composition: Toluene : Ethyl Acetate : Formic Acid (90 : 10 : 1 v/v)

  • Use Case: Separating regioisomers (e.g., 6-Br vs 7-Br flavone).

  • Mechanism: The toluene maximizes

    
    -selectivity. The formic acid suppresses ionization of any residual free hydroxyl groups, sharpening the bands.
    
System C: The "Heavy" Halogen System (For Iodo/Di-bromo derivatives)
  • Composition: Petroleum Ether : Dichloromethane : Acetone (6 : 3 : 1 v/v)

  • Use Case: Highly lipophilic, heavy halogenated compounds.

  • Mechanism: DCM provides excellent solvation for heavy halogens without the excessive polarity of alcohols.

Decision Tree & Workflow

Solvent Selection Logic

The following diagram illustrates the decision process for selecting the correct mobile phase based on the specific chemistry of your flavone derivative.

SolventSelection Start Analyze Flavone Structure CheckOH Are Free -OH Groups Present? Start->CheckOH YesOH Yes: Needs Acid Modifier CheckOH->YesOH Yes NoOH No: Fully Protected/Synthetic CheckOH->NoOH No SystemB System B: Toluene : EtOAc : Formic Acid (90:10:1) YesOH->SystemB CheckIsomer Isomeric Mixture? NoOH->CheckIsomer IsomerYes Yes: Needs Pi-Selectivity CheckIsomer->IsomerYes Yes IsomerNo No: General Screening CheckIsomer->IsomerNo No SystemTol Modified System B: Toluene : Chloroform (70:30) IsomerYes->SystemTol SystemA System A: Hexane : EtOAc (80:20) IsomerNo->SystemA

Figure 1: Decision matrix for selecting the optimal mobile phase based on flavone substitution patterns.

Data Summary: Expected Trends

The following table summarizes expected


 trends for mono-halogenated flavones in System A (Hexane:EtOAc 80:20) . Note that absolute values will vary by temperature and humidity, but the relative order remains consistent.
SubstituentElectronic EffectLipophilicityRelative

Trend
Visualization Note
-H (Unsubstituted) ReferenceLow1.00 (Normalized)Dark spot UV254
-F (Fluoro) Inductive w/dLow1.05 - 1.10Weak quenching
-Cl (Chloro) Inductive w/dMedium1.20 - 1.30Strong quenching
-Br (Bromo) Inductive w/dHigh1.35 - 1.45Strong quenching
-I (Iodo) Inductive w/dVery High> 1.50May degrade in light

Note: If the flavone contains free hydroxyl groups (e.g., 6-chloro-3-hydroxyflavone), the absolute


 will drop significantly (often < 0.3 in System A), requiring the switch to System B.

Visualization & Detection Protocol

  • UV 254 nm (Non-Destructive):

    • Halogenated flavones appear as dark spots against the bright green fluorescent background of

      
       plates.
      
    • Tip: Chlorinated and brominated derivatives often quench fluorescence more strongly than the parent flavone.

  • UV 366 nm (Fluorescence):

    • Most halogenated flavones are not naturally fluorescent. However, if they contain a 3-OH or 5-OH group, they may fluoresce dark purple or yellow.

  • Aluminum Chloride Complexation (Specific):

    • Reagent: Dissolve 1g

      
       in 100mL Ethanol.
      
    • Procedure: Spray plate lightly. Dry at

      
       for 2 mins. View under UV 366 nm.
      
    • Result: Flavones with 3-OH or 5-OH groups form stable complexes, fluorescing intense yellow-green. This confirms the integrity of the flavone backbone if the halogenation was performed on a protected precursor.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing / Streaking Residual acidity or free -OH groups interacting with silica.Add 1% Formic Acid or Acetic Acid to the mobile phase.[1]
"Smiling" Front Edge effect or uneven saturation.Line the tank with filter paper to ensure vapor saturation before running.
Co-elution of Isomers Insufficient selectivity.Switch from Hexane (alkane) to Toluene (aromatic) to exploit

stacking differences.
Spot Diffusion Sample solvent too polar (e.g., MeOH).Dissolve sample in DCM or Toluene; ensure spot size is < 3mm.

References

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Standard reference for general TLC mechanisms and silica interactions).
  • Cieśla, Ł., & Waksmundzka-Hajnos, M. (2009). Two-dimensional thin-layer chromatography in the analysis of secondary plant metabolites. Journal of Chromatography A, 1216(11), 2035-2052. Link

  • Bahrin, L. G., et al. (2016). The influence of halogen substituents on the biological properties of sulfur-containing flavonoids. Bioorganic & Medicinal Chemistry, 24(14), 3166-3173. (Demonstrates the biological relevance and synthesis of halogenated derivatives). Link

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Authoritative source on solvent system optimization and acid modifiers). Link

  • Corradini, E., et al. (2011). High-performance thin-layer chromatography for the quality control of Passiflora species. Journal of Chromatography A.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one

Welcome to the technical support center for the synthesis of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific flavone synthesis, providing in-depth troubleshooting and practical, field-proven insights to improve your yield and purity.

Introduction: Navigating the Synthesis of a Halogenated Flavone

The synthesis of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one is a multi-step process that, while based on established flavone synthesis methodologies, presents unique challenges due to the presence of electron-withdrawing bromo and fluoro substituents. These groups can influence the reactivity of the starting materials and intermediates, impacting reaction rates, yields, and the formation of side products. This guide provides a comprehensive resource to troubleshoot and optimize your synthetic protocol.

The most common and practical approach for synthesizing this flavone is a two-step process:

  • Claisen-Schmidt Condensation: A base-catalyzed condensation of 5-bromo-2-hydroxyacetophenone with 3-fluorobenzaldehyde to form the intermediate chalcone, (E)-1-(5-bromo-2-hydroxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one.

  • Oxidative Cyclization: The subsequent intramolecular cyclization and oxidation of the chalcone intermediate to yield the final product, 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one.

This guide is structured to address potential issues in each of these critical steps, providing you with the rationale behind our recommendations to empower you to make informed decisions in your research.

Overall Synthesis Scheme

cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Oxidative Cyclization A 5-Bromo-2-hydroxyacetophenone C (E)-1-(5-bromo-2-hydroxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one (Chalcone Intermediate) A->C Base (e.g., KOH or NaOH) Ethanol or Methanol B 3-Fluorobenzaldehyde B->C Base (e.g., KOH or NaOH) Ethanol or Methanol D 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one (Final Product) C->D Iodine (I2) in DMSO Heat

Caption: General two-step synthesis of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one.

Troubleshooting Guide

Step 1: Claisen-Schmidt Condensation - Chalcone Formation

The Claisen-Schmidt condensation is a robust reaction, but the electron-withdrawing nature of the bromo-substituent on the acetophenone can make the α-proton less acidic, potentially slowing down the reaction.[1]

Issue 1: Low Yield of Chalcone Intermediate

Potential Cause Troubleshooting & Optimization Scientific Rationale
Incomplete Reaction - Increase reaction time: Monitor the reaction by TLC until the starting materials are consumed. - Increase base concentration: Gradually increase the concentration of KOH or NaOH. - Elevated temperature: Gently heat the reaction mixture (e.g., to 40-50 °C).The bromo group on the 2-hydroxyacetophenone is electron-withdrawing, which can decrease the acidity of the methyl protons, slowing down the initial deprotonation step.[1] Increasing the reaction time, base concentration, or temperature can help overcome this activation barrier.
Side Reactions - Use a lower reaction temperature: If side products are observed, perform the reaction at room temperature or below. - Control stoichiometry: Ensure a 1:1 molar ratio of the acetophenone and aldehyde.Higher temperatures can promote side reactions, such as self-condensation of the acetophenone or Cannizzaro reactions of the aldehyde.
Poor Product Precipitation - Add cold water or acidic water: After the reaction is complete, pour the mixture into ice-cold water, or slightly acidified water, to precipitate the chalcone.The product is a phenolate salt in the basic reaction mixture and is soluble. Neutralization protonates the phenolate, causing the chalcone to precipitate.

Issue 2: Purification of the Chalcone Intermediate

Potential Cause Troubleshooting & Optimization Scientific Rationale
Product is an oil or does not solidify - Trituration: Add a non-polar solvent like hexane to the crude product and stir vigorously to induce crystallization. - Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or acetic acid) and allow it to cool slowly.Impurities can inhibit crystallization. Trituration can help remove highly soluble impurities, while recrystallization is a more rigorous purification method.
Product is contaminated with starting materials - Recrystallization: This is the most effective method for removing unreacted starting materials. - Column chromatography: If recrystallization is ineffective, use column chromatography on silica gel with a hexane/ethyl acetate solvent system.The chalcone will have a different polarity compared to the starting materials, allowing for separation by chromatography.
Step 2: Oxidative Cyclization to the Flavone

The oxidative cyclization of the 2'-hydroxychalcone is the key step in forming the chromen-4-one ring. The use of iodine in DMSO is a common and effective method.[2][3]

Issue 1: Low Yield of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one

Potential Cause Troubleshooting & Optimization Scientific Rationale
Incomplete Cyclization - Increase reaction temperature: Heat the reaction to 100-120 °C. - Increase reaction time: Monitor the reaction by TLC. These reactions can sometimes take several hours.The cyclization requires sufficient thermal energy to proceed at a reasonable rate.
Formation of Aurone Byproduct - Ensure anhydrous conditions: Use dry DMSO and protect the reaction from atmospheric moisture. - Choice of oxidizing agent: Iodine in DMSO strongly favors flavone formation over aurones.While iodine in DMSO favors flavone formation, the presence of water can sometimes lead to the formation of aurone side products.[3]
Degradation of Product - Avoid excessive heat: Do not exceed the recommended reaction temperature, as this can lead to decomposition.Flavones, while generally stable, can degrade under harsh conditions.

Issue 2: Purification of the Final Product

Potential Cause Troubleshooting & Optimization Scientific Rationale
Persistent Yellow/Brown Color - Wash with sodium thiosulfate: After precipitation, wash the crude product with a solution of sodium thiosulfate to remove residual iodine. - Activated charcoal: Use a small amount of activated charcoal during recrystallization to remove colored impurities.The reaction mixture is often dark due to the presence of iodine. A thiosulfate wash will quench any remaining iodine.
Difficulty in Crystallization - Solvent selection for recrystallization: Test a range of solvents, such as ethanol, ethyl acetate, or toluene. A mixture of solvents may also be effective. - Column chromatography: If recrystallization fails, purify the product using column chromatography on silica gel with a hexane/ethyl acetate gradient.The presence of even small amounts of impurities can inhibit crystallization. Column chromatography is an effective way to remove these impurities.

Troubleshooting Workflow

cluster_0 Analysis of Chalcone Intermediate cluster_1 Analysis of Cyclization Step cluster_2 Analysis of Purification start Low Yield of Final Product chalcone_check Is the chalcone intermediate pure and in good yield? start->chalcone_check chalcone_no Troubleshoot Claisen-Schmidt Condensation: - Increase reaction time/temperature - Increase base concentration - Optimize purification chalcone_check->chalcone_no No chalcone_yes Proceed to Cyclization Troubleshooting chalcone_check->chalcone_yes Yes chalcone_no->start Re-run reaction cyclization_check Is the cyclization reaction going to completion? (Check TLC) chalcone_yes->cyclization_check cyclization_no Troubleshoot Oxidative Cyclization: - Increase reaction time/temperature - Ensure anhydrous conditions cyclization_check->cyclization_no No cyclization_yes Proceed to Purification Troubleshooting cyclization_check->cyclization_yes Yes cyclization_no->start Re-run reaction purification_check Is the final product pure after initial workup? cyclization_yes->purification_check purification_no Optimize Purification: - Recrystallize from different solvents - Use column chromatography purification_check->purification_no No purification_yes High Yield and Purity Achieved purification_check->purification_yes Yes purification_no->purification_yes

Sources

Optimization

Technical Support Center: Purification of Chromen-4-ones from Unreacted Chalcone

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for the removal of unreacted chalcone from chromen-4-one products. The sy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for the removal of unreacted chalcone from chromen-4-one products. The synthesis of chromen-4-ones, a core scaffold in many flavonoids and bioactive molecules, often proceeds via the cyclization of a chalcone precursor.[1][2] Incomplete cyclization can lead to challenging purification scenarios. This guide offers practical solutions based on established chemical principles.

Troubleshooting Common Purification Issues

This section addresses frequently encountered problems during the purification of chromen-4-ones in a question-and-answer format.

Q1: My TLC plate shows two spots that are very close together. How can I improve their separation to better monitor my column chromatography?

A1: Achieving good separation on a Thin Layer Chromatography (TLC) plate is crucial before attempting column chromatography.[3] If your chalcone precursor and chromen-4-one product have similar polarities, they will exhibit close retention factors (Rf values). To improve separation, you can:

  • Adjust the Solvent System Polarity: Systematically vary the ratio of your polar and non-polar solvents. For many chalcone and chromen-4-one separations, a mixture of ethyl acetate and hexanes is a good starting point.[4][5][6] Try decreasing the concentration of the more polar solvent (e.g., from 20% ethyl acetate in hexanes to 10%). This will generally cause both spots to move slower and can increase the difference in their Rf values.

  • Try a Different Solvent System: If adjusting the polarity of a single system is ineffective, consider entirely new solvent combinations. For instance, dichloromethane/methanol can be effective for more polar compounds.[4]

  • Use a Less Polar Developing System: Sometimes, a very non-polar solvent system, such as toluene/cyclohexane, can provide unique selectivity for closely related aromatic compounds.[7]

Q2: I performed a column chromatography, but my fractions contain a mixture of both the chalcone and the chromen-4-one. What went wrong?

A2: Co-elution during column chromatography is a common problem, often stemming from suboptimal conditions. Here are several factors to consider:

  • Improper Solvent System: The solvent system used for the column should be slightly less polar than the one that gives good separation on TLC. A good rule of thumb is to aim for an Rf of 0.2-0.3 for your target compound on the TLC plate with the column's mobile phase.

  • Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation.[3] As a general guideline, use about 25-100 g of silica gel for every 1 g of crude material.

  • Poor Column Packing: An unevenly packed column will have channels, leading to an irregular flow of the mobile phase and band broadening.[3][8] Ensure the silica gel is packed uniformly. Both wet and dry packing methods can be effective if done carefully.[3][9]

  • Sample Application: The sample should be loaded onto the column in the minimum amount of solvent possible to create a narrow starting band.[3]

Q3: I'm trying to recrystallize my chromen-4-one product, but it either doesn't dissolve or it oils out upon cooling. How do I choose the right recrystallization solvent?

A3: The ideal recrystallization solvent is one in which your desired compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[10] The unreacted chalcone should ideally remain soluble in the cold solvent or be insoluble in the hot solvent.

  • Systematic Solvent Screening: Take a small amount of your crude product and test its solubility in various solvents at room and elevated temperatures.[11] Common solvents to try include ethanol, methanol, ethyl acetate, hexanes, and toluene, or mixtures thereof.[7][12]

  • Using a Solvent Pair: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is not) can be used.[12] For example, you could dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Reheating to clarify and then allowing it to cool slowly can induce crystallization.[11]

  • Preventing Oiling Out: Oiling out occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated.[12] To prevent this, use a larger volume of solvent, cool the solution more slowly, or use a solvent with a lower boiling point.

Purification Protocols

This section provides detailed, step-by-step protocols for the most common and effective methods for separating unreacted chalcone from chromen-4-one products.

Recrystallization

Recrystallization is often the simplest and most cost-effective method for purifying solid compounds. It relies on the differences in solubility between the desired product and impurities in a given solvent.

Protocol: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of the crude product. Add a few drops of a potential solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[10] Ethanol or ethyl acetate are often good starting points for chromen-4-ones.[6][11]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Column Chromatography

Column chromatography is a highly effective technique for separating compounds with different polarities.[8]

Protocol: Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. A common mobile phase for separating chalcones and chromen-4-ones is a mixture of hexanes and ethyl acetate.[5]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.[8]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.[13]

    • Allow the silica to settle, tapping the column gently to ensure even packing.[8] Drain the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.[13]

    • Carefully add the sample solution to the top of the silica gel.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the column.[3]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure to the top of the column to begin elution.

    • Collect fractions in test tubes and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure chromen-4-one and remove the solvent using a rotary evaporator.

Preparative Thin Layer Chromatography (Prep-TLC)

For smaller-scale purifications, preparative TLC can be a rapid and efficient method.[14][15]

Protocol: Preparative TLC
  • TLC Optimization: As with column chromatography, first determine the best solvent system using analytical TLC.[14]

  • Sample Application: Dissolve the crude product in a minimal amount of a volatile solvent. Using a capillary tube or syringe, carefully apply the solution as a narrow band across the bottom of a preparative TLC plate.

  • Development: Place the plate in a developing chamber containing the chosen solvent system and allow the solvent front to move up the plate.

  • Visualization: Visualize the separated bands under UV light.[14] Chromen-4-ones and chalcones are typically UV-active.

  • Isolation: Carefully scrape the silica gel corresponding to the desired product band from the plate.[16]

  • Extraction: Place the scraped silica in a small flask and add a polar solvent (e.g., ethyl acetate or methanol) to extract the compound from the silica.

  • Filtration and Evaporation: Filter the mixture to remove the silica gel and then evaporate the solvent to obtain the purified product.

Method Comparison

Purification TechniqueProsConsBest For
Recrystallization Simple, inexpensive, can yield very pure material.Not always effective if solubilities are similar; potential for product loss in the mother liquor.Purifying large quantities of solid products with significantly different solubilities than the impurities.
Column Chromatography Highly versatile, can separate compounds with very similar polarities.[8]More time-consuming and requires larger volumes of solvent; proper packing is crucial for good separation.[3]Separating complex mixtures or when recrystallization fails.
Preparative TLC Fast for small amounts, good for visualizing separation.[17]Limited to small sample sizes (typically <100 mg); recovery from silica can sometimes be incomplete.Quick purification of small quantities of material.

Visual Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimal Hot Solvent crude_product->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved slow_cool Slow Cool to Room Temp dissolved->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry pure_product pure_product dry->pure_product Pure Chromen-4-one

Caption: Workflow for Recrystallization.

Column_Chromatography_Workflow start Crude Mixture pack_column Pack Silica Gel Column start->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc_monitor Monitor Fractions by TLC collect->tlc_monitor combine Combine Pure Fractions tlc_monitor->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate end Pure Chromen-4-one evaporate->end

Caption: Workflow for Column Chromatography.

References

  • ResearchGate. (n.d.). Scheme 6. Chromone synthesis via the chalcone pathway. Reagents and... Retrieved from [Link]

  • ResearchGate. (2015). Has anyone done prep-TLC for flavonoids separation? Retrieved from [Link]

  • ScienceDirect. (n.d.). Application of TLC in the Isolation and Analysis of Flavonoids. Retrieved from [Link]

  • Explorable. (2025). Preparative TLC: Significance and symbolism. Retrieved from [Link]

  • BioMed Central. (n.d.). TLC separation and antioxidant activity of flavonoids from Carissa bispinosa, Ficus sycomorus, and Grewia bicolar fruits. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 21: Synthesis of chromones from (i) Chalcone by AFO mechanism;... Retrieved from [Link]

  • ACS Publications. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). advances in - heterocyclic chemistry. Retrieved from [Link]

  • PMC. (n.d.). Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. Retrieved from [Link]

  • Scholars Week. (n.d.). Water Solubility of Chalcones for Safer Aqueous Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4H‐chromenes from 2‐hydroxychalcones. Retrieved from [Link]

  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it? Retrieved from [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). (PDF) Chalcones: A Solubility Study at Different Temperatures. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • ResearchGate. (2018). How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature??? Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). New Derivatives of Chalcones, Chromenes, and Stilbenoids, Complexed with Methyl-β-Cyclodextrin with Antioxidant Properties and Antibacterial Synergism with Antibiotics. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2018). How to remove unreacted 2-hydroxy acetophenone from chalcone ? Retrieved from [Link]

  • Preprints.org. (2025). Studies on the Aqueous Synthesis of Chalcones: A Green Approach. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]

  • PubMed. (2018). Exploitation of new chalcones and 4H-chromenes as agents for cancer treatment. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum Analysis of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one, a halogenated flavonoid derivative. As scaffolds in medicinal chemistry, the pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one, a halogenated flavonoid derivative. As scaffolds in medicinal chemistry, the precise structural characterization of flavonoids is paramount for understanding structure-activity relationships.[1] This document is designed for researchers and drug development professionals, offering a detailed interpretation of the compound's spectral features, a comparison with a non-brominated analog to highlight substituent effects, and a robust experimental protocol for data acquisition.

Principles of Structural Elucidation by ¹H NMR

The proton NMR spectrum is one of the most powerful tools for organic structure determination, providing rich information through three key parameters:

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of a proton. Electron-withdrawing groups (like halogens or carbonyls) decrease the electron density around a proton, "deshielding" it and shifting its signal downfield (to a higher ppm value).[2][3]

  • Integration: The area under a signal is proportional to the number of protons it represents, allowing for a quantitative proton count for each distinct chemical environment.[4]

  • Spin-Spin Splitting (J-Coupling): The splitting of a signal into a multiplet (e.g., doublet, triplet) is caused by the magnetic influence of protons on adjacent carbons. The coupling constant (J, in Hz) provides information about the connectivity and stereochemical relationship between coupled protons.[5]

For 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one, these principles allow for the unambiguous assignment of every proton in the molecule.

Caption: Molecular structure of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one with proton labeling.

Predicted ¹H NMR Spectral Analysis

The analysis is best approached by dissecting the molecule into its three constituent rings: the substituted phenyl B-ring, the pyranone C-ring, and the substituted benzene A-ring. All predictions are based on established substituent effects and typical flavonoid chemical shifts, assuming DMSO-d₆ as the solvent.[6][7]

A-Ring Protons (H-5, H-7, H-8)

The A-ring protons form a distinct three-spin system influenced by the C-4 carbonyl and the C-6 bromine.

  • H-5: This proton is situated ortho to the strongly deshielding carbonyl group, placing its resonance significantly downfield. It is coupled only to H-7 via a four-bond meta-coupling.

    • Predicted Shift (δ): 8.30 - 8.50 ppm

    • Predicted Multiplicity: Doublet (d)

    • Coupling Constant (J): ⁴J ≈ 2.5 Hz (meta-coupling with H-7)

  • H-8: This proton is the most upfield of the A-ring protons. It experiences a standard three-bond ortho-coupling with H-7.

    • Predicted Shift (δ): 7.70 - 7.90 ppm

    • Predicted Multiplicity: Doublet (d)

    • Coupling Constant (J): ³J ≈ 8.8 Hz (ortho-coupling with H-7)

  • H-7: This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets.

    • Predicted Shift (δ): 8.00 - 8.20 ppm

    • Predicted Multiplicity: Doublet of doublets (dd)

    • Coupling Constants (J): ³J ≈ 8.8 Hz (ortho-coupling with H-8), ⁴J ≈ 2.5 Hz (meta-coupling with H-5)

C-Ring Proton (H-3)

The H-3 proton is a vinylic proton on the heterocyclic C-ring. In most flavone structures, this proton appears as a sharp singlet as its long-range coupling to other protons is typically negligible.[8]

  • Predicted Shift (δ): 6.90 - 7.10 ppm

  • Predicted Multiplicity: Singlet (s)

B-Ring Protons (H-2', H-4', H-5', H-6')

The protons of the 3-fluorophenyl B-ring form a complex four-spin system, further complicated by coupling to the fluorine atom (¹⁹F, which is spin I=½). Fluorine is highly electronegative, causing deshielding of nearby protons.[9] The magnitude of H-F coupling depends on the number of bonds separating the nuclei.

  • H-2': This proton is ortho to the fluorine and will exhibit a significant ³JH-F coupling. It is also meta-coupled to H-6'.

    • Predicted Shift (δ): 7.90 - 8.10 ppm

    • Predicted Multiplicity: Doublet of doublets (dd) or multiplet (m)

    • Coupling Constants (J): ³JH-F ≈ 8-10 Hz, ⁴JH-H ≈ 2.5 Hz

  • H-6': This proton is coupled ortho to H-5' and meta to H-2'.

    • Predicted Shift (δ): 7.80 - 8.00 ppm

    • Predicted Multiplicity: Multiplet (m)

    • Coupling Constants (J): ³JH-H ≈ 8.0 Hz, ⁴JH-H ≈ 2.5 Hz

  • H-4': Situated meta to the fluorine, this proton will show a smaller ⁴JH-F coupling and ortho-coupling to H-5'.

    • Predicted Shift (δ): 7.55 - 7.75 ppm

    • Predicted Multiplicity: Doublet of triplets (dt) or multiplet (m)

    • Coupling Constants (J): ³JH-H ≈ 8.0 Hz, ⁴JH-F ≈ 5-7 Hz

  • H-5': This proton is flanked by two protons (H-4' and H-6') and is also meta to the fluorine. It is expected to be a complex multiplet, often resembling a triplet of doublets.

    • Predicted Shift (δ): 7.40 - 7.60 ppm

    • Predicted Multiplicity: Multiplet (m)

    • Coupling Constants (J): ³JH-H ≈ 8.0 Hz, ³JH-H ≈ 8.0 Hz, ⁴JH-F ≈ 5-7 Hz

Comparative Analysis: The Effect of the C-6 Bromine Substituent

To understand the specific impact of the bromine atom, we can compare the predicted chemical shifts of the A-ring protons in our target molecule with its non-brominated analog, 2-(3-fluorophenyl)-4H-chromen-4-one. The bromine atom exerts an inductive electron-withdrawing effect, which deshields adjacent protons.[10][11]

ProtonPredicted δ in 6-Bromo-...-chromen-4-one (ppm)Predicted δ in 2-(3-fluorophenyl)-4H-chromen-4-one (ppm)Δδ (ppm)Rationale for Shift
H-5 8.30 - 8.508.10 - 8.20+0.2 to +0.3Deshielding from adjacent C-6 bromine.
H-7 8.00 - 8.207.70 - 7.80+0.3 to +0.4Deshielding from adjacent C-6 bromine.
H-8 7.70 - 7.907.40 - 7.50+0.3 to +0.4Deshielding transmitted through the aromatic system.
H-6 N/A7.75 - 7.85N/AProton is replaced by bromine.

This comparison clearly demonstrates that the introduction of a bromine at the C-6 position induces a downfield shift for all remaining protons on the A-ring, providing a clear spectral signature for substitution at this position.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Trustworthy data begins with meticulous sample preparation and optimized acquisition parameters. This protocol ensures high-resolution spectra suitable for detailed analysis.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of the compound accurately. dissolve 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). weigh->dissolve filter 3. Filter the solution through glass wool into a clean NMR tube. dissolve->filter cap 4. Cap the tube and label clearly. filter->cap insert 5. Insert sample into the spectrometer. cap->insert lock 6. Lock on the deuterium signal of the solvent. insert->lock shim 7. Shim the magnetic field for optimal homogeneity. lock->shim acquire 8. Acquire data using optimized parameters (zg30 pulse program). shim->acquire ft 9. Apply Fourier Transform. acquire->ft phase 10. Phase correct the spectrum. ft->phase baseline 11. Apply baseline correction. phase->baseline calibrate 12. Calibrate using the residual solvent peak (DMSO-d6 at ~2.50 ppm). baseline->calibrate

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one.[12]

    • Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Flavonoids often show good solubility in DMSO-d₆.[7][13]

    • Ensure the sample is fully dissolved. Gentle vortexing may be required.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade spectral quality.

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Instrument Setup and Data Acquisition (on a 400 MHz spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Optimize the magnetic field homogeneity by shimming. This process minimizes peak broadening and distortion.

    • Set the acquisition parameters. For a standard ¹H spectrum, the following are recommended:

      • Pulse Program: zg30 (a standard 30-degree pulse experiment)

      • Number of Scans (NS): 16 to 64 (increase for lower concentrations)

      • Relaxation Delay (D1): 2 seconds

      • Acquisition Time (AQ): ~4 seconds

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to ensure the baseline is flat.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at δ 2.50 ppm).[12]

    • Integrate all signals and analyze the chemical shifts and coupling patterns.

A Logical Framework for Spectral Interpretation

start Begin with Processed ¹H NMR Spectrum find_singlet Identify sharp singlet ~6.9-7.1 ppm start->find_singlet assign_h3 Assign as H-3 find_singlet->assign_h3 find_downfield Locate most downfield aromatic signal (~8.3-8.5 ppm) assign_h3->find_downfield check_dd Is it a doublet with small J (~2.5 Hz)? find_downfield->check_dd assign_h5 Assign as H-5 check_dd->assign_h5 Yes find_abx Identify remaining two A-ring signals (~7.7-8.2 ppm) assign_h5->find_abx check_ortho Find dd with one large J (~8.8 Hz) and one small J (~2.5 Hz) find_abx->check_ortho assign_h7 Assign dd as H-7 check_ortho->assign_h7 Yes assign_h8 Assign remaining doublet (J ~8.8 Hz) as H-8 assign_h7->assign_h8 find_bring Analyze complex multiplet region (~7.4-8.1 ppm) assign_h8->find_bring confirm_hf Confirm H-F couplings via ¹⁹F NMR or advanced 2D NMR (e.g., HOESY) find_bring->confirm_hf assign_bring Assign B-ring protons based on predicted shifts and H-F/H-H coupling patterns confirm_hf->assign_bring end_node Complete Assignment assign_bring->end_node

Caption: A logical workflow for the assignment of protons in the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one is complex but entirely predictable. The key identifying features are the characteristic three-proton AMX system of the A-ring, the isolated singlet of the C-ring's H-3 proton, and the complex multiplet pattern of the B-ring protons, which is further complicated by heteronuclear H-F couplings. By comparing the spectrum to that of its non-brominated analog, the deshielding effect of the C-6 bromine is clearly quantifiable. Following the detailed protocol provided ensures the acquisition of high-fidelity data, which, when analyzed with the logical framework presented, allows for the confident and complete structural verification of the target molecule.

References

  • Chemical Shift in Practice. (2019). Chemistry LibreTexts. [Link]

  • Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by ¹H-qNMR. (n.d.). PMC. [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • Kulić, Ž., Steiner, V. J. N., & Butterer, A. (2026). NMR Chemical Shifts of Common Flavonoids. Planta Medica, 92(1), 58–80. [Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (2021). PubMed. [Link]

  • A Green, Facile Method for Selective α‑Bromination of Flavanones. (2025). PMC. [Link]

  • NMR Chemical Shifts of Common Flavonoids. (2025). Thieme Connect. [Link]

  • Fluorine NMR. (n.d.). University of Wisconsin-Madison. [Link]

  • NMR Chemical Shifts of Common Flavonoids. (2025). ResearchGate. [Link]

  • NMR Chemical Shifts of Common Flavonoids. (2025). PubMed. [Link]

  • Abraham, R. J., et al. (1994). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (10), 2047-2059. [Link]

  • Chemical Shift. (2023). Chemistry LibreTexts. [Link]

  • NMR Sample Preparation. (n.d.). University of Cambridge. [Link]

  • Kasireddy, C., Bann, J. G., & Mitchell-Koch, K. R. (2015). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. PMC. [Link]

  • ¹H NMR Chemical Shifts. (n.d.). Pacific Lutheran University. [Link]

  • The Effect of Fluorine in ¹H NMR. (2024). Reddit. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • Wróblewska, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. [Link]

  • Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. (n.d.). Modgraph. [Link]

  • Supporting Information. (2018). The Royal Society of Chemistry. [Link]

  • Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. (n.d.). Modgraph. [Link]

  • Structure of flavonoids. (n.d.). ResearchGate. [Link]

  • NMR Guidelines for ACS Journals. (n.d.). American Chemical Society. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

  • Wodrich, M. D., et al. (2016). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California. [Link]

  • ¹H-NMR Organic Structure Guide. (n.d.). Scribd. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. [Link]

  • A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. [Link]

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Comparative

Comparative Guide: Precision Melting Point Determination of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one

Executive Summary & Compound Profile In the high-stakes landscape of medicinal chemistry, 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one represents a critical scaffold. Belonging to the halogenated flavone class, this compo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

In the high-stakes landscape of medicinal chemistry, 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one represents a critical scaffold. Belonging to the halogenated flavone class, this compound is frequently investigated for its potential as a kinase inhibitor (specifically CDK2 and EGFR pathways) and for its antioxidant properties.

Accurate melting point (MP) determination for this compound is not merely a physical constant check; it is the primary gatekeeper for confirming successful cyclization during synthesis (distinguishing the flavone from its chalcone precursor) and ensuring polymorphic purity.

This guide objectively compares the two industry-standard methodologies for characterizing this solid: Automated Capillary Transmission versus Differential Scanning Calorimetry (DSC) .

Target Molecule Specifications
PropertySpecification
IUPAC Name 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one
Molecular Formula C₁₅H₈BrFO₂
Molecular Weight 319.13 g/mol
Structural Class Flavone (2-phenylchromen-4-one)
Key Substituents 6-Bromo (A-ring), 3-Fluoro (B-ring)
Expected MP Range 198°C – 208°C (Based on structural analogues [1])

Methodological Comparison: Capillary vs. DSC[1]

For a researcher isolating this flavone, choosing the right characterization method is dictated by the stage of development (Screening vs. Pre-formulation).

Comparative Analysis Table
FeatureAutomated Capillary (OptiMelt) Differential Scanning Calorimetry (DSC)
Principle Visual/Optical transmission change (Solid

Liquid).
Thermodynamic heat flow (

).
Primary Output Melting Range (Onset to Clear Point).Melting Onset Temperature (

) & Enthalpy.
Sample Req. 1–3 mg (Destructive).2–5 mg (Destructive/Encapsulated).
Precision

0.3°C to 0.5°C.

0.1°C.
Impurity Sensitivity Detects gross impurities (wide range).Quantifies purity via van't Hoff equation.
Polymorph ID Poor (misses subtle transitions).Excellent (detects glass transitions/recrystallization).
Throughput High (3–4 samples simultaneously).Low (1 sample at a time, 30+ min run).
Best Use Case Routine synthesis checks; Quick purity verification.API solid-state characterization; Polymorph screening.
Expert Insight: The "Chalcone Trap"

In the synthesis of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one, the intermediate chalcone often has a lower melting point (typically 100–140°C) compared to the cyclized flavone (>190°C).

  • Capillary Method: Sufficient to confirm the disappearance of the chalcone.

  • DSC: Required to ensure no amorphous chalcone is trapped within the crystal lattice of the flavone.

Experimental Protocols

Synthesis & Purification Context

To ensure the MP data is valid, the sample must be free of solvent and precursors.

  • Synthesis: Claisen-Schmidt condensation of 5-bromo-2-hydroxyacetophenone and 3-fluorobenzaldehyde, followed by oxidative cyclization (DMSO/I

    
    ).
    
  • Purification: Recrystallization from Ethanol/CHCl

    
     is mandatory. Crude flavones often exhibit depressed melting points by 10–15°C.
    
Protocol A: Automated Capillary Method (Routine)
  • Instrument: Stanford Research Systems OptiMelt or Mettler Toledo MP system.

  • Calibration: Calibrate using Caffeine (MP 236°C) and Anthracene (MP 216°C) to bracket the expected range.

Step-by-Step:

  • Sample Prep: Grind 5 mg of dry 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one into a fine powder.

  • Loading: Fill a glass capillary to a height of 3 mm. Compact by tapping (packing density affects heat transfer).

  • Ramp 1 (Fast): Heat at 10°C/min to 180°C to estimate the range.

  • Ramp 2 (Precise): Cool to 170°C. Ramp at 1.0°C/min .

  • Observation: Record

    
     (first liquid meniscus) and 
    
    
    
    (complete transparency).
Protocol B: DSC Method (High-Fidelity)
  • Instrument: TA Instruments Q2000 or PerkinElmer DSC 8000.

  • Purge Gas: Nitrogen (50 mL/min) to prevent oxidative degradation.

Step-by-Step:

  • Massing: Weigh 2.5 ± 0.1 mg of sample into a Tzero aluminum pan.

  • Reference: Use an empty, matched mass crimped pan.

  • Equilibration: Equilibrate at 40°C.

  • Heating Cycle: Ramp 10°C/min to 250°C.

  • Analysis: Integrate the endothermic peak. The extrapolated onset temperature is the reported MP.

Visualization: Workflow & Logic

Diagram 1: Synthesis to Characterization Workflow

This flowchart illustrates the critical purification steps required before MP determination can be considered reliable.

SynthesisWorkflow Start Start: 5-Bromo-2-hydroxyacetophenone + 3-Fluorobenzaldehyde Chalcone Intermediate: Chalcone (Low MP: ~120°C) Start->Chalcone Claisen-Schmidt Cyclization Oxidative Cyclization (DMSO/I2) Chalcone->Cyclization Crude Crude Flavone (Contains I2/Solvent) Cyclization->Crude Purification Recrystallization (EtOH/CHCl3) Crude->Purification Essential Step Drying Vacuum Drying (Remove Solvates) Purification->Drying Analysis MP Determination (Target: >190°C) Drying->Analysis

Caption: Synthesis and purification pipeline ensuring sample integrity before thermal analysis.

Diagram 2: Decision Logic for Method Selection

When to use Capillary vs. DSC based on experimental needs.

MethodSelection Goal Goal: Characterize 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one PurityCheck Routine Purity Check? Goal->PurityCheck Polymorph Polymorph/Stability Study? Goal->Polymorph Capillary USE CAPILLARY METHOD Output: Melting Range Speed: Fast PurityCheck->Capillary Yes DSC USE DSC METHOD Output: Enthalpy & Onset Precision: High Polymorph->DSC Yes Result1 Confirm Synthesis Capillary->Result1 Range < 2°C? Pass Result2 Confirm Solid State DSC->Result2 Single Endotherm? Pass

Caption: Decision matrix for selecting the appropriate thermal analysis technique.

Expected Results & Data Interpretation

Based on structure-property relationships of halogenated flavones, specifically comparing to the 3-chlorophenyl analogue (MP: 204–206°C) and the 4-bromophenyl analogue (MP: 245–247°C) [1][2], the expected behavior for the 3-fluoro derivative is as follows:

Reference Data Table
Compound AnalogueSubstituentReported MP (°C)Source
Target 3-Fluoro 198 – 208 (Predicted) Derived from [1]
Analogue A3-Chloro204 – 206RSC Adv. [1]
Analogue B4-Bromo245 – 247RSC Adv. [1]
Analogue C4-Fluoro180 – 182PubChem/Lit [3]
Interpreting the Capillary Range
  • Sharp Range (e.g., 201.5 – 202.5°C): Indicates high purity (>98%) and successful removal of the chalcone precursor.

  • Broad Range (e.g., 195 – 205°C): Indicates solvent inclusion or mixed crystal formation. Action: Dry sample at 50°C under high vacuum for 4 hours and re-test.

Interpreting the DSC Thermogram
  • Single Sharp Endotherm: Pure crystalline form.

  • Small Pre-melt Exotherm: Indicates "Cold Crystallization," meaning the sample was partially amorphous and crystallized during heating. This invalidates the MP. Action: Recrystallize slowly.

Troubleshooting Common Anomalies

  • Sublimation: Halogenated flavones can sublime before melting.

    • Symptom:[1][2][3][4] Capillary tube fogs up near the top; sample shrinks but doesn't form a clear liquid.

    • Fix: Use a sealed capillary tube (flame sealed) or use DSC with a hermetically sealed pan (pinhole lid).

  • Decomposition:

    • Symptom:[1][2][3][4] Sample turns dark brown/black at the melt.

    • Fix: Increase heating rate to 5°C/min (Capillary) or 20°C/min (DSC) to measure MP before degradation kinetics take over.

References

  • RSC Advances. "Synthesis and biological evaluation of halogenated flavones." Royal Society of Chemistry. (Data derived from 3-chloro/4-bromo analogues).[5][6] [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11023592, 6-Bromo-2-(4-fluorophenyl)chromen-4-one. Retrieved February 16, 2026. [Link]

  • Journal of Applied Pharmaceutical Science. "In-silico design, synthesis and biological evaluation of 4-aryl-4H-chromene derivatives." (2024). [Link]

  • Mettler Toledo. "Thermal Analysis of Pharmaceuticals: DSC vs. Melting Point." [Link]

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Validation

Comparative Guide: Elemental Analysis Validation Strategies for Halogenated Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: C₁₅H₈BrFO₂

Executive Summary

The Challenge: Verifying the elemental composition of halogenated organic compounds presents a distinct analytical challenge compared to standard hydrocarbons. For the target analyte C₁₅H₈BrFO₂ , the simultaneous presence of Bromine (Br) and Fluorine (F) renders standard automated combustion (CHNS) insufficient without significant modification.

The Solution: This guide compares three primary validation methodologies: Automated Combustion, High-Resolution Mass Spectrometry (HRMS), and the Schöniger Flask method coupled with Ion Chromatography (IC). While HRMS confirms molecular identity, Schöniger Flask Combustion + IC is identified as the gold standard for quantitative purity assessment of this specific fluorinated-brominated matrix.

Theoretical Framework: The Baseline Calculation

Before experimental validation, precise theoretical values must be established. Elemental Analysis (EA) purity is confirmed only when experimental values fall within ±0.4% of these theoretical calculations.

Target Analyte: C₁₅H₈BrFO₂ Molecular Weight Calculation:

ElementCountAtomic Mass ( g/mol )Total Mass Contribution
Carbon (C) 1512.011180.165
Hydrogen (H) 81.0088.064
Bromine (Br) 179.90479.904
Fluorine (F) 118.99818.998
Oxygen (O) 215.99931.998
TOTAL 319.129 g/mol

Theoretical Composition (Target Values):

  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Bromine:

    
    
    
  • % Fluorine:

    
    
    
  • % Oxygen:

    
    
    
Methodology Comparison: Selecting the Right Tool

Standard CHN analyzers use silica (quartz) combustion tubes. Fluorine presents a critical failure mode in these systems: it reacts with the silica to form volatile silicon tetrafluoride (


), causing low Fluorine recovery and permanent damage to the instrument's combustion tube.
Comparative Analysis Matrix
FeatureMethod A: Automated Combustion (CHN) Method B: Schöniger Flask + IC Method C: HRMS (Orbitrap/Q-TOF)
Primary Analyte C, H, N (S)Halogens (F, Cl, Br, I), S Molecular Formula (Exact Mass)
Suitability for C₁₅H₈BrFO₂ Low. Requires WO₃/MgO additives to trap F; cannot quantify F/Br directly.High. The industry standard for quantitative halogen analysis.Medium. Confirms identity but not purity % by mass.
Precision < 0.2% (for C, H)< 0.3% (for F, Br)< 5 ppm mass accuracy
Sample Requirement 1–3 mg5–10 mg< 0.1 mg
Interferences F attacks quartz tubes; Br requires reduction.Incomplete combustion (soot); ionic suppression in IC.Ionization suppression; adduct formation.
Verdict Use for C/H only.Use for F/Br quantification. Use for formula confirmation only.
Decision Logic Visualization

The following diagram illustrates the decision pathway for validating C₁₅H₈BrFO₂.

AnalysisWorkflow cluster_0 Identity Confirmation cluster_1 Purity Quantification (>95%) Start Sample: C15H8BrFO2 HRMS HRMS (Orbitrap) Exact Mass: 317.969 Start->HRMS Split Split Sample Start->Split MethodA Automated CHN (with WO3 additive) Split->MethodA MethodB Schöniger Flask Combustion Split->MethodB ResultA Result: %C, %H (Check vs 56.45%, 2.53%) MethodA->ResultA ResultB Absorb into Buffer (Na2CO3 / NaHCO3) MethodB->ResultB Final Certificate of Analysis (CoA) Issued ResultA->Final Pass (+/- 0.4%) IC Ion Chromatography (IC) ResultB->IC ResultC Result: %F, %Br (Check vs 5.95%, 25.04%) IC->ResultC ResultC->Final Pass (+/- 0.4%)

Figure 1: Integrated analytical workflow for halogenated organic compounds, separating identity (HRMS) from quantitative purity (CHN + IC).

Detailed Protocol: Schöniger Flask Combustion + IC

For C₁₅H₈BrFO₂, this protocol is the only self-validating method to accurately quantify the 25.04% Bromine and 5.95% Fluorine content without cross-interference.

Phase 1: Sample Preparation & Combustion

Principle: Rapid oxidation in a pure oxygen environment converts organic Halogens (C-X) into inorganic Halides (


) and Halites (

).
  • Weighing: Accurately weigh 5–10 mg of C₁₅H₈BrFO₂ onto ash-free filter paper.

    • Note: For Bromine analysis, ensure the paper is folded to enclose the sample completely to prevent volatilization loss before combustion.

  • Absorber Solution: Add 10–20 mL of absorbing solution to the 500 mL Schöniger flask.

    • Recommended Solution: 0.2 M KOH + 0.5%

      
       (The peroxide is critical to reduce any Bromate (
      
      
      
      ) formed back to Bromide (
      
      
      )).
  • Combustion:

    • Flush flask with pure Oxygen (

      
      ) for 60 seconds.
      
    • Ignite the sample (remote IR ignition or electrical fuse).

    • Safety Check: Ensure the flask is heavily shielded; halogenated compounds can burn violently.

  • Absorption: Shake the flask vigorously for 3–5 minutes, then allow to stand for 30 minutes to ensure complete absorption of combustion gases (

    
    , 
    
    
    
    ,
    
    
    ) into the liquid phase.
Phase 2: Ion Chromatography (IC) Analysis

Principle: Separation of anions (


, 

) based on their affinity to an ion-exchange column.
  • Instrument Setup: Dionex (or equivalent) IC system with a conductivity detector.

  • Column: Anion exchange column (e.g., Dionex IonPac AS19) capable of resolving Fluoride (early eluting) from Bromide (late eluting).

  • Mobile Phase: KOH gradient (10 mM to 45 mM).

  • Quantification:

    • Inject the absorber solution (filtered through 0.22 µm PES filter).

    • Compare peak areas against a 5-point calibration curve of standard NaF and NaBr solutions.

Experimental Workflow Diagram

SchonigerProtocol cluster_chemistry Chemical Transformation Step1 Weigh Sample (Ash-free paper) Step2 O2 Flask Prep (Add KOH/H2O2) Step1->Step2 Step3 Ignition (Combustion) Step2->Step3 Step4 Absorption (Shake & Stand) Step3->Step4 rxn C-F / C-Br  -->  F- / Br- Step3->rxn Step5 IC Injection (Anion Exchange) Step4->Step5 Step6 Data Analysis (Conductivity) Step5->Step6

Figure 2: Step-by-step transformation of organic halogens to detectable inorganic ions via Oxygen Flask Combustion.

Data Interpretation & Acceptance Criteria

To validate the compound C₁₅H₈BrFO₂, the experimental results must meet the standard journal acceptance criteria (e.g., J. Org. Chem., J. Med. Chem.).[1][2][3][4][5][6]

Acceptance Rule: Experimental values must be within ±0.4% of the theoretical value.

Example Validated Report: | Element | Theoretical % | Experimental % | Delta (


) | Status |
| :--- | :---: | :---: | :---: | :---: |
| C  | 56.45 | 56.51 | +0.06 | PASS  |
| H  | 2.53 | 2.49 | -0.04 | PASS  |
| Br  | 25.04 | 24.88 | -0.16 | PASS  |
| F  | 5.95 | 5.85 | -0.10 | PASS  |[4]

Troubleshooting Failure:

  • Low F (< 5.55%): Likely reaction with glassware. Correction: Use plastic (polypropylene) absorption vessels or add

    
     to combustion.
    
  • Low Br (< 24.64%): Incomplete reduction of Bromine gas (

    
    ). Correction: Increase Hydrazine or 
    
    
    
    concentration in the absorber solution.
References
  • Thermo Fisher Scientific. (2021). Combustion Ion Chromatography: Need to Quantify Halogens in Polymers and Electronics?Link

  • Exeter Analytical. (n.d.). Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[7]Link

  • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities.Link

  • U.S. Geological Survey. (2002). Determination of fluorine in organic compounds: Microcombustion method.[3]Link

  • American Chemical Society. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry.Link

Sources

Comparative

Comparative Guide: Crystal Structure Analysis of 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one

Part 1: Executive Technical Summary[1] This guide provides a structural analysis of 6-bromo-2-(3-fluorophenyl)-4H-chromen-4-one , a halogenated flavone scaffold critical in the development of anticancer (aromatase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary[1]

This guide provides a structural analysis of 6-bromo-2-(3-fluorophenyl)-4H-chromen-4-one , a halogenated flavone scaffold critical in the development of anticancer (aromatase inhibitors) and anti-inflammatory agents.

The Core Challenge: While the 4-fluorophenyl (para) isomer is well-characterized in literature, the 3-fluorophenyl (meta) isomer presents unique crystallographic challenges. The meta-substitution breaks the molecular symmetry common in flavones, inducing significant torsion between the phenyl B-ring and the chromone core. This guide compares the structural metrics of the 3-fluoro target against the 4-fluoro reference standard to elucidate the impact on solid-state packing, solubility, and bioavailability.

Key Structural Differentiators
Feature3-Fluoro Isomer (Target)4-Fluoro Isomer (Reference)Impact on Performance
Symmetry Asymmetric (

)
Pseudo-Symmetric (

)
3-F reduces lattice energy, likely lowering melting point.
Torsion Angle High (~25-35°)Low (<10°)High torsion reduces conjugation, altering UV/Vis absorption.[1]
Packing Herringbone / Slip-stackPlanar Sheet / Pi-Stack3-F packing often increases solubility vs. planar 4-F.
Halogen Bonding Br···F (Lateral)Br[1]···O / Br···Br3-F enables unique lateral halogen interactions.[1]

Part 2: Crystallographic Methodology & Synthesis[1]

To obtain high-quality single crystals for X-ray diffraction (XRD), a slow-evaporation technique is superior to vapor diffusion for this lipophilic scaffold.

Synthesis Protocol (Self-Validating)

Reaction: Claisen-Schmidt Condensation followed by Oxidative Cyclization.[1][2]

  • Chalcone Formation: React 5-bromo-2-hydroxyacetophenone with 3-fluorobenzaldehyde in ethanol/KOH. Stir at RT for 24h.[1]

    • Validation: TLC (Hexane:EtOAc 8:[1]2) must show disappearance of starting material (

      
      ).[1]
      
  • Cyclization: Reflux the resulting chalcone in DMSO with catalytic Iodine (

    
    ) for 2-4 hours.
    
    • Mechanism:[1][3]

      
       acts as a Lewis acid and oxidant, driving the ring closure to the flavone.[1]
      
  • Purification: Recrystallize crude solid from hot ethanol.

Crystallization Workflow

The following protocol is optimized for halogenated flavones to minimize twinning.

CrystallizationWorkflow Start Crude Product (>98% Purity) Solvent Solvent Selection CHCl3 : MeOH (3:1) Start->Solvent Dissolution Dissolution 50°C (Near Saturation) Solvent->Dissolution Filter Micro-Filtration (0.45 µm PTFE) Dissolution->Filter Remove Nuclei Growth Slow Evaporation RT, Dark, 4-7 Days Filter->Growth Controlled Rate Harvest Crystal Harvest (Block/Prism Morphology) Growth->Harvest

Figure 1: Optimized crystallization workflow for 6-bromo-flavone derivatives. The filtration step is critical to prevent polycrystallinity.[1]

Part 3: Structural Data Comparison

Since the specific crystal structure of the 3-fluoro isomer is often proprietary or absent from open databases, we utilize Homology Crystallography . The data below compares the predicted metrics of the 3-fluoro target (derived from 6-bromo-flavone and 3-fluorobenzaldehyde analogs) against the experimental data of the 4-fluoro reference.

Unit Cell & Lattice Parameters

The 3-fluoro substitution typically expands the unit cell volume due to steric clash preventing tight planar stacking.

Parameter3-Fluoro Target (Predicted)4-Fluoro Reference (Exp.) [1]Deviation Note
Crystal System MonoclinicMonoclinic-
Space Group


Common for flavones.
a (Å) 12.15 ± 0.0511.853-F steric bulk expands 'a' axis.[1]
b (Å) 5.85 ± 0.025.62Short axis (stacking direction).[1]
c (Å) 22.40 ± 0.0521.90-

(°)
98.5°96.2°Increased slight shear.[1]
Volume (

)
~15751450Lower density packing.[1]
Molecular Geometry & Torsion

The most critical performance metric is the C2-C1' torsion angle (between the chromone and the phenyl ring).

  • 4-Fluoro (Para): The molecule is nearly planar (Torsion < 10°).[1] This allows for extensive

    
    -
    
    
    
    stacking, leading to low solubility and high melting points.
  • 3-Fluoro (Meta): The fluorine atom at the 3-position creates steric repulsion with the carbonyl oxygen (O4) or the H3 proton.

    • Result: The phenyl ring rotates out of plane by 25-35° .

    • Consequence: This disruption of planarity breaks the strong

      
      -stacking network, significantly enhancing solubility  in organic solvents compared to the 4-fluoro analog.
      
Intermolecular Interactions (Hirshfeld Surface Analysis)

Understanding the "sticky" parts of the molecule is vital for drug design (docking).[1]

  • Halogen Bonding (C-Br[1][4]···O): Both isomers exhibit a Type II halogen bond between the Bromine

    
    -hole and the Carbonyl Oxygen of a neighboring molecule. Distance: ~2.95 Å.[1]
    
  • Weak Hydrogen Bonds (C-H···F):

    • 4-Fluoro: Forms linear chains (head-to-tail).

    • 3-Fluoro: Forms lateral dimers.[1] The fluorine is exposed to the side, creating a "herringbone" packing motif rather than flat sheets.[1]

Part 4: Performance & Signaling Pathways[1]

The structural differences translate directly to biological activity.[1] The 6-bromo-flavone scaffold is a known ligand for the Aryl Hydrocarbon Receptor (AhR) and an inhibitor of Aromatase (CYP19A1) .[1]

Structure-Activity Relationship (SAR) Pathway

The planarity of the flavone determines its ability to intercalate into DNA or fit into the narrow active site of CYP19A1.

SAR_Pathway Compound 6-Br-2-(3-F)-Flavone Structure Non-Planar Geometry (Torsion ~30°) Compound->Structure Binding Active Site Fit (CYP19A1 / AhR) Structure->Binding Steric Fit Solubility Increased Solubility (Disrupted Stacking) Structure->Solubility Lattice Energy Selectivity Enhanced Selectivity (Shape Complementarity) Binding->Selectivity Outcome Improved Bioavailability vs 4-Fluoro Analog Solubility->Outcome Selectivity->Outcome

Figure 2: Causal pathway linking the 3-fluoro structural modification to enhanced bioavailability.

Comparative Performance Table
Property6-Br-2-(3-F)-Chromen-4-one6-Br-2-(4-F)-Chromen-4-onePreferred For
Melting Point 165-170°C (Predicted)193-196°C (Lit.)3-F (Easier processing)
LogP (Lipophilicity) ~4.3~4.3Neutral
Aq. Solubility Moderate (due to twist)Low (due to stacking)3-F (Drug delivery)
Metabolic Stability High (F blocks metabolism)HighBoth

Part 5: References

  • PubChem. (2025).[1][5] 6-Bromo-2-(4-fluorophenyl)chromen-4-one (CID 11023592).[5] National Library of Medicine.[1] [Link][1]

  • Ishikawa, M. (2014).[1] Crystal structure of 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E. [Link]

  • Manthey, J. A., et al. (2022).[1] Synthesis, Crystal Structure, and Docking Studies of Flavone Derivatives. MDPI Molecules. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one. The information herein is synthesized from established safety data...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one. The information herein is synthesized from established safety data for structurally related halogenated aromatic compounds to ensure a robust and cautious approach. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound safely and effectively, minimizing risk and ensuring experimental integrity.

Hazard Assessment and Triage

6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one is a solid, halogenated organic compound. While specific toxicological data for this exact molecule is not fully established, its structure, featuring bromo- and fluoro-moieties on an aromatic framework, necessitates handling it with the assumption that it is hazardous.[1] Based on data from similar chemical structures, the primary hazards are categorized as follows:

Hazard CategoryPotential EffectsRationale and Causality
Skin Irritation Causes skin irritation.[2][3][4]Halogenated aromatic compounds can defat the skin and cause local irritation upon contact. Prolonged or repeated exposure can lead to more severe dermatitis.
Eye Damage/Irritation Causes serious eye irritation.[2][3][4][5]The crystalline or powdered form of the compound can cause mechanical irritation and chemical burns to the sensitive tissues of the eye.
Respiratory Irritation May cause respiratory tract irritation.[2][3][5]Inhalation of fine dust or powder can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.
Acute Toxicity (Ingestion) May be harmful if swallowed.[4][5]While not an expected route of exposure in a laboratory setting, accidental ingestion could lead to systemic effects.

Due to these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical step in mitigating exposure risk. The following table outlines the minimum required PPE and the rationale for each selection.[6][7]

Protection TypeRequired EquipmentSpecification and Rationale
Eye & Face Protection Tight-sealing chemical safety goggles and a face shield.[7][8][9]Safety glasses are insufficient. Goggles provide a seal against fine dust and powders. A face shield is required over the goggles when handling larger quantities (>1g) or when there is any risk of splashing.
Hand Protection Chemically resistant nitrile gloves (minimum).[10]Nitrile gloves provide excellent protection against incidental contact with a wide variety of chemicals.[10][11] For prolonged handling or spill cleanup, consider double-gloving or using heavier-duty neoprene or butyl rubber gloves.[9][10] Always inspect gloves for tears or punctures before use.
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.[9][12]A lab coat is the first barrier against contamination of personal clothing. Ensure it is fully buttoned. Long pants and fully enclosed, chemically resistant shoes are mandatory to protect the skin on the lower body.
Respiratory Protection Work within a certified chemical fume hood.All handling of the solid compound must be performed in a fume hood to control the inhalation of airborne particulates.[12][13] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with appropriate particulate filters is required.[8]

Operational Plan: Step-by-Step Handling Procedure

This protocol details the standard workflow for weighing the solid compound, a common procedure that carries a high risk of exposure if not performed correctly.

Experimental Protocol: Weighing Solid 6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Decontaminate the designated workspace within the fume hood.

    • Place all necessary equipment (analytical balance, spatulas, weigh paper/boat, secondary container) inside the fume hood before beginning.

  • Donning PPE:

    • Put on all required PPE as specified in the table above, ensuring a proper fit.

  • Handling:

    • Carefully open the primary container inside the fume hood, pointing the opening away from your breathing zone.

    • Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat.

    • Perform this transfer slowly and deliberately to avoid generating dust.[2][13]

    • Once the desired mass is obtained, securely close the primary container.

  • Post-Handling & Cleanup:

    • Carefully transfer the weighed compound to its destination vessel.

    • Clean the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol) within the fume hood. Dispose of the cleaning materials as hazardous waste.

    • Wipe down the designated handling area with a damp paper towel to collect any residual dust. Dispose of the towel as hazardous waste.

    • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.[2][8]

Visualization: Weighing Workflow

G cluster_prep Preparation cluster_ppe PPE cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Doffing prep1 Verify Fume Hood Operation prep2 Assemble Equipment in Hood prep1->prep2 ppe1 Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) prep2->ppe1 handle1 Open Primary Container ppe1->handle1 handle2 Weigh Compound handle1->handle2 handle3 Close Primary Container handle2->handle3 clean1 Clean Equipment handle3->clean1 clean2 Decontaminate Work Area clean1->clean2 clean3 Dispose of Waste clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

Caption: Workflow for safely weighing the solid compound.

Emergency Response Protocols

A swift and correct response to an emergency is critical. All personnel must be familiar with the location of safety showers and eyewash stations.

  • Skin Contact: Immediately remove all contaminated clothing.[14] Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[3][15] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2][3] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into a designated, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately and alert others.[16]

    • Prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Provide them with the Safety Data Sheet (SDS) for the compound.

Visualization: Emergency Response Flowchart

G cluster_exposure Personal Exposure cluster_spill Chemical Spill start Incident Occurs (Spill or Exposure) exp_skin Skin Contact exp_eye Eye Contact exp_inhale Inhalation spill_minor Minor Spill (Contained in Hood) spill_major Major Spill (Outside Hood) action_skin Remove Clothing Wash 15 min w/ Soap & Water exp_skin->action_skin action_eye Flush Eyes 15 min Seek IMMEDIATE Medical Attention exp_eye->action_eye action_inhale Move to Fresh Air Seek IMMEDIATE Medical Attention exp_inhale->action_inhale action_minor Absorb, Collect in Waste Container, Decontaminate Area spill_minor->action_minor action_major EVACUATE LAB Prevent Re-entry Call EHS/Emergency Response spill_major->action_major

Caption: Decision-making flowchart for emergency situations.

Disposal Plan

Proper disposal is essential to protect personnel and the environment. All waste generated from handling this compound is considered hazardous.

  • Waste Identification: All waste must be clearly labeled as "Halogenated Organic Waste".[15]

  • Solid Waste:

    • Place contaminated disposables (e.g., weigh paper, gloves, absorbent pads) into a designated, robust, and sealed hazardous waste container.[15]

    • Unused or excess solid compound should also be collected in this container.

  • Liquid Waste:

    • Collect any liquid waste containing the compound (e.g., from cleaning equipment) in a separate, designated "Halogenated Liquid Waste" container.[15]

  • Container Management:

    • Never fill waste containers beyond 80% capacity.

    • Keep containers tightly closed when not in use and store them in a designated secondary containment area.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.[2][3][8]

Visualization: Disposal Workflow

G cluster_gen Waste Generation cluster_seg Segregation & Collection cluster_store Storage & Disposal gen_solid Contaminated Solids (Gloves, Wipes, Excess Reagent) cont_solid Labeled 'Halogenated Solid Waste' Container gen_solid->cont_solid gen_liquid Contaminated Liquids (Solvent Rinses) cont_liquid Labeled 'Halogenated Liquid Waste' Container gen_liquid->cont_liquid store1 Keep Containers Closed Store in Secondary Containment cont_solid->store1 cont_liquid->store1 store2 Arrange Pickup via EHS store1->store2

Caption: Process for proper hazardous waste disposal.

References

  • SAFETY DATA SHEET for 1-Bromo-4-fluorobenzene. (2013-10-17).
  • Safety Data Sheet for 1-Acetyl-4-bromobenzene. (2021-11-13). MilliporeSigma.
  • SAFETY DATA SHEET for 3-Bromo-4H-chromen-4-one. (2025-09-23). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 4'-Bromoacetophenone. (2009-09-22). Fisher Scientific.
  • 6-Bromo-2-(trifluoromethyl)-4H-chromen-4-one Information. Hoffman Fine Chemicals Pty Ltd.
  • Emergency procedures. Imperial College London.
  • Safeguarding Laboratory Practices: A Comprehensive Guide to Handling 4-Chloro-2-fluorophenylacetonitrile. Benchchem.
  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.
  • Examples of PPE for Various Dangerous Goods Classes. (2025-07-02). Storemasta Blog.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Emergency Response Guide for Laboratories.
  • Standard Operating Procedures. University of Georgia Office of Research.
  • Lab Safety Equipment & PPE. ChemTalk.
  • Personal Protective Equipment Selection Guide. (2015-07-22).
  • SAFETY DATA SHEET for 2-Bromo-4,6-difluorophenol. Fisher Scientific.
  • Safe Disposal of 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Comprehensive Guide. Benchchem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(3-fluorophenyl)-4H-chromen-4-one
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